(S)-N-Formylsarcolysine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamidopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3/c15-5-7-18(8-6-16)12-3-1-11(2-4-12)9-13(14(20)21)17-10-19/h1-4,10,13H,5-9H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOLNCDBPYJDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC=O)N(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954256 | |
| Record name | 4-[Bis(2-chloroethyl)amino]-N-(hydroxymethylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35849-41-3, 26367-45-3, 32526-17-3 | |
| Record name | N-Formylmelphalan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035849413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanine, DL- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Formyl-L-sarcolysin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[Bis(2-chloroethyl)amino]-N-(hydroxymethylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-N-Formylsarcolysine: A Technical Overview of Its Predicted Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on (S)-N-Formylsarcolysine is limited in publicly available literature. The following information is a technical guide based on the well-documented properties of its parent compound, (S)-Sarcolysine (Melphalan), and established principles of N-formylation chemistry. All properties and protocols should be considered predictive and require experimental validation.
Executive Summary
This compound is a derivative of the potent alkylating agent (S)-Sarcolysine, also known as Melphalan.[1][2] Melphalan is a cornerstone therapy for multiple myeloma and other cancers, exerting its cytotoxic effects through DNA alkylation.[3][4] The introduction of an N-formyl group to the alpha-amino acid moiety of sarcolysine is hypothesized to modify its physicochemical properties, potentially influencing its solubility, membrane permeability, and pharmacokinetic/pharmacodynamic (PK/PD) profile.[5] This document provides a comprehensive overview of the predicted chemical properties, a hypothetical synthesis protocol, and the expected mechanism of action of this compound, based on the established characteristics of its parent compound and known chemical transformations.
Core Chemical Properties
The chemical properties of this compound are extrapolated from those of (S)-Sarcolysine (Melphalan). The N-formylation adds a formyl group (-CHO) to the primary amine of the amino acid structure.
Predicted Physicochemical Data
The following table summarizes the predicted and known properties of this compound and its parent compound.
| Property | (S)-Sarcolysine (Melphalan) | This compound (Predicted) | Reference / Justification |
| Synonyms | L-Sarcolysine, Melphalan, L-PAM | N-Formyl-L-sarcolysine, N-Formylmelphalan | Standard chemical nomenclature.[1][2] |
| Appearance | Off-white to buff powder | Expected to be a solid, likely a white to off-white powder | Based on the physical state of the parent compound.[1][2] |
| Molecular Formula | C₁₃H₁₈Cl₂N₂O₂ | C₁₄H₁₈Cl₂N₂O₃ | Addition of a CHO group to the molecular formula of Sarcolysine.[2][4][6] |
| Molecular Weight | 305.20 g/mol | 333.21 g/mol | Calculated based on the addition of a formyl group (28.01 g/mol ) to the molecular weight of Sarcolysine.[2][4][6] |
| Solubility | Practically insoluble in water, soluble in dilute mineral acids | Potentially altered solubility profile compared to the parent compound. | N-formylation can modify the polarity and hydrogen bonding capabilities of the molecule. |
| Stability | Undergoes hydrolysis in aqueous solutions. | Expected to undergo hydrolysis, particularly at the chloroethyl groups. | The reactive bis(2-chloroethyl)amino group is the primary site of degradation.[7] |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a proposed method based on modern, mild N-formylation techniques suitable for complex amino acids, designed to be selective and minimize racemization.[5]
Objective: To selectively formylate the primary α-amino group of (S)-Sarcolysine.
Reagents:
-
(S)-Sarcolysine (Melphalan)
-
Formic Acid (HCO₂H)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
Sodium Bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
1% Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (S)-Sarcolysine (1 equivalent) in a mixture of DMF and H₂O (e.g., 1:1 v/v) to a concentration of approximately 0.2 M.
-
Addition of Reagents: To the stirred solution, add formic acid (5 equivalents), sodium bicarbonate (10 equivalents), and Oxyma (2 equivalents).[5]
-
Initiation of Reaction: Add EDCI (2 equivalents) to the reaction mixture.[5]
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding 1% aqueous HCl until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Hypothetical workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
Predicted Mechanism of Action
The biological activity of this compound is expected to be primarily dictated by its sarcolysine moiety. The core mechanism of action is DNA alkylation.[4][7][8]
-
Cellular Uptake: Melphalan is transported into cells via amino acid transporters, such as LAT1 and LAT2.[8] The N-formylation may alter the affinity for these transporters, potentially affecting the rate and selectivity of cellular uptake.
-
Activation: Like other nitrogen mustards, the bis(2-chloroethyl)amino group of sarcolysine cyclizes to form a highly reactive aziridinium ion intermediate.[8] This is the active alkylating species.
-
DNA Alkylation: The aziridinium ion electrophilically attacks nucleophilic sites on DNA, primarily the N7 position of guanine residues.[4][7][9]
-
Cross-linking: As a bifunctional alkylating agent, sarcolysine can react a second time, forming DNA inter-strand or intra-strand cross-links.[7][10][11]
-
Cytotoxicity: These DNA cross-links inhibit DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[10][12] This cytotoxic effect is generally observed in both resting and rapidly dividing cells.[7]
The N-formyl group is not expected to participate directly in DNA alkylation. However, it may influence the drug's PK/PD properties, such as absorption, distribution, metabolism, and excretion (ADME), which could modulate its overall therapeutic efficacy and toxicity profile.[5]
Caption: Predicted mechanism of action for this compound.
Conclusion
This compound represents a chemically modified version of the well-established anticancer agent, sarcolysine. While its fundamental mechanism of action is predicted to remain the alkylation of DNA, the addition of an N-formyl group presents an opportunity to refine its pharmacological properties. The synthesis is feasible through established chemical methods. Further research is essential to experimentally validate the predicted properties, synthesis, and biological activity of this compound to determine its potential as a novel therapeutic agent.
References
- 1. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Melphalan | C13H18Cl2N2O2 | CID 460612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sarcolysin | C13H18Cl2N2O2 | CID 4053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Melphalan - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. What is the mechanism of Melphalan? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis of (S)-N-Formylsarcolysine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-N-Formylsarcolysine, the N-formylated derivative of the alkylating agent sarcolysine (melphalan), is a compound of interest in medicinal chemistry and drug development. The introduction of a formyl group to the alpha-amino acid functionality can modulate the parent drug's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, potentially leading to altered pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of plausible synthetic pathways for this compound, focusing on methodologies that ensure the preservation of the chiral integrity of the starting material and accommodate the reactive bis(2-chloroethyl)amino moiety. Detailed experimental protocols for three selected methods, a summary of expected quantitative data, and visualizations of the synthetic pathways are presented to aid researchers in the efficient synthesis of this target compound.
Introduction
Sarcolysine, also known as melphalan, is a phenylalanine derivative of nitrogen mustard that has been a cornerstone in the treatment of multiple myeloma and other cancers for decades. Its mechanism of action involves the alkylation of DNA, leading to strand breakage and inhibition of DNA replication and transcription in rapidly dividing cancer cells. Chemical modification of the sarcolysine backbone presents an opportunity to develop new analogues with improved therapeutic indices. N-formylation is a common strategy to modify the primary amino group of amino acids and peptides, often resulting in altered biological activity and pharmacokinetic properties. This guide outlines robust and adaptable synthetic routes for the preparation of this compound.
Physicochemical Properties of Sarcolysine
A critical consideration in the synthesis of this compound is the stability of the starting material, (S)-Sarcolysine. The bis(2-chloroethyl)amino group is susceptible to hydrolysis and other nucleophilic substitution reactions, particularly under harsh acidic or basic conditions. Therefore, the selection of a formylation method that proceeds under mild conditions is paramount to prevent the degradation of this key functional group.
| Property | Value |
| Molecular Formula | C₁₃H₁₈Cl₂N₂O₂ |
| Molecular Weight | 305.2 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Sparingly soluble in water, soluble in dilute mineral acids and alkali hydroxides |
| Stability | Sensitive to heat, light, and moisture. The bis(2-chloroethyl)amino group is susceptible to hydrolysis. |
Recommended Synthetic Pathways
Based on established N-formylation techniques for amino acids and the need for mild reaction conditions, three primary methods are proposed for the synthesis of this compound.
Method 1: N-Formylation using Acetic Formic Anhydride
Acetic formic anhydride is a potent and widely used formylating agent that can be prepared in situ from formic acid and acetic anhydride or used as a pre-formed reagent.[1][2] This method is generally high-yielding and proceeds under relatively mild conditions.
-
Preparation of Acetic Formic Anhydride (in situ): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of acetic anhydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) to 0 °C.
-
Slowly add formic acid (1.0 eq.) to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 2 hours to generate the acetic formic anhydride.
-
N-Formylation: Dissolve (S)-Sarcolysine (1.0 eq.) in anhydrous THF and add it dropwise to the pre-formed acetic formic anhydride solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: N-Formylation using Formic Acid and a Carbodiimide Coupling Agent
The activation of formic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), provides a mild and efficient method for the N-formylation of amino acids.[3][4] This approach avoids the use of a strong anhydride and generates a urea byproduct that can be removed by filtration.
-
Reaction Setup: In a round-bottom flask, suspend (S)-Sarcolysine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF).
-
Add formic acid (1.2 eq.) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Addition of Coupling Agent: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM.
-
Add the DCC solution dropwise to the sarcolysine/formic acid mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Method 3: N-Formylation using N-Formylsaccharin
N-Formylsaccharin is a stable, crystalline solid that serves as a mild and selective N-formylating agent.[5][6] The reaction proceeds under neutral conditions, and the saccharin byproduct is easily removed by an aqueous wash.
-
Reaction Setup: Dissolve (S)-Sarcolysine (1.0 eq.) in anhydrous THF or a mixture of THF and DMF in a round-bottom flask.
-
Add N-Formylsaccharin (1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove the saccharin byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude material by column chromatography on silica gel.
Quantitative Data
| Method | Formylating Agent | Typical Solvent | Reaction Time (h) | Typical Yield (%) | Reference |
| 1 | Acetic Formic Anhydride | THF | 4-6 | 85-95 | [1][2] |
| 2 | Formic Acid / DCC | DCM | 12-16 | 80-90 | [3][4] |
| 3 | N-Formylsaccharin | THF | 12-24 | 90-98 | [5][6] |
Visualizations
Synthesis Pathways
Caption: Proposed synthetic pathways for this compound.
Experimental Workflow: Method 2 (Formic Acid/DCC)
References
- 1. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(S)-N-Formylsarcolysine: Unraveling the Mechanism of a Novel Therapeutic Candidate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Initial comprehensive searches of scientific literature and drug databases have not yielded specific information on a compound designated as "(S)-N-Formylsarcolysine." This suggests that it may be a novel, preclinical, or proprietary compound not yet widely disclosed in the public domain. Consequently, this guide will address the user's request by providing a foundational understanding of related compounds and outlining a strategic approach for the elucidation of its mechanism of action, should it become available for study. This document will serve as a blueprint for researchers and drug development professionals to design and execute experiments aimed at characterizing the therapeutic potential of novel compounds, using the requested framework for data presentation and visualization.
Introduction: The Sarcolysine Scaffold in Drug Design
Sarcolysine, also known as melphalan, is an alkylating agent that has been a cornerstone of cancer chemotherapy for decades. Its mechanism of action involves the formation of covalent bonds with DNA, leading to DNA damage and apoptosis in rapidly dividing cancer cells. The modification of the sarcolysine scaffold, as suggested by the name "this compound," implies a strategic chemical alteration aimed at potentially improving its therapeutic index, overcoming resistance mechanisms, or targeting specific cellular pathways. The "(S)" designation indicates a specific stereoisomer, which can have profound implications for biological activity and target engagement. The N-formyl group could modulate the compound's solubility, stability, or interaction with biological targets.
Hypothetical Mechanisms of Action and Key Research Questions
Given the sarcolysine backbone, the primary hypothesized mechanism of action for this compound would be as a DNA alkylating agent. However, the N-formyl modification could introduce novel activities. Key research questions to elucidate its mechanism would include:
-
DNA Alkylation: Does this compound directly alkylate DNA? If so, what is the nature of the DNA adducts formed?
-
Cellular Uptake and Efflux: How does the compound enter and exit cells? Is it a substrate for any known drug transporters?
-
Enzymatic Activation/Metabolism: Is the N-formyl group cleaved or modified by cellular enzymes to an active form?
-
Signaling Pathway Modulation: Does the compound affect key signaling pathways involved in cell survival, proliferation, or apoptosis, independent of direct DNA damage?
-
Target Specificity: Does the compound exhibit selective toxicity towards specific cancer cell types or tissues?
Proposed Experimental Workflow for Mechanism of Action Studies
To address the key research questions, a systematic experimental approach is necessary. The following workflow outlines the critical experiments required to characterize the mechanism of action of a novel compound like this compound.
Figure 1. A generalized experimental workflow for characterizing the mechanism of action of a novel anti-cancer compound.
Data Presentation: Structuring Quantitative Data
To facilitate the analysis and comparison of experimental results, all quantitative data should be organized into clear and concise tables. The following are examples of how data for a compound like this compound could be presented.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Melphalan IC50 (µM) |
| MCF-7 | Breast Cancer | Data Not Available | Data Not Available |
| A549 | Lung Cancer | Data Not Available | Data Not Available |
| HCT116 | Colon Cancer | Data Not Available | Data Not Available |
| K562 | Leukemia | Data Not Available | Data Not Available |
Table 2: In Vivo Tumor Growth Inhibition
| Tumor Model | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | p-value |
| MCF-7 Xenograft | Vehicle | - | 0 | - |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Melphalan | Data Not Available | Data Not Available | Data Not Available |
Detailed Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are example protocols for key experiments that would be performed to characterize this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
DNA Damage Assessment (γ-H2AX Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γ-H2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number and intensity of γ-H2AX foci per nucleus.
Signaling Pathway Visualization
Should experimental data become available, visualizing the affected signaling pathways is essential for understanding the compound's mechanism of action. The following is a hypothetical representation of how this compound might induce apoptosis through a DNA damage-mediated pathway.
Figure 2. A hypothetical signaling pathway for this compound-induced apoptosis.
Conclusion and Future Directions
While there is currently no public information available on "this compound," this guide provides a comprehensive framework for its potential mechanism of action and a clear roadmap for its preclinical characterization. The sarcolysine scaffold suggests a primary role as a DNA alkylating agent, but the N-formyl modification could confer novel properties that warrant thorough investigation. Future research should focus on the systematic experimental workflow outlined herein to elucidate its precise molecular targets and signaling pathways. Such studies will be critical in determining the therapeutic potential of this compound and its advancement as a clinical candidate. The structured data presentation and visualization methods proposed will be invaluable for the clear communication and interpretation of research findings within the scientific and drug development communities.
An In-Depth Technical Guide to the Discovery and History of (S)-N-Formylsarcolysine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-N-Formylsarcolysine, also known as N-formyl melphalan, is a derivative of the well-established alkylating agent melphalan. Melphalan, the L-isomer of sarcolysine, has been a cornerstone in the treatment of various cancers, particularly multiple myeloma. The addition of a formyl group to the alpha-amino acid functionality of melphalan represents a chemical modification aimed at potentially altering its physicochemical properties, cellular uptake, and biological activity. This technical guide provides a comprehensive overview of the synthesis, proposed mechanism of action, and biological evaluation of this compound, drawing upon data from its parent compound and related derivatives.
Introduction: The Legacy of Phenylalanine Mustards
The history of this compound is intrinsically linked to the development of nitrogen mustards as therapeutic agents. Melphalan, or L-phenylalanine mustard, was first synthesized in the early 1950s.[1] It was designed to target melanoma cells by exploiting their high requirement for the amino acid phenylalanine, thus acting as a targeted delivery system for the cytotoxic nitrogen mustard moiety.[1] Melphalan exerts its anticancer effects by alkylating DNA, primarily at the N7 position of guanine residues.[2][3] This leads to the formation of inter- and intra-strand cross-links in the DNA, which inhibit DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[4][5]
The development of derivatives such as this compound is driven by the need to improve upon the therapeutic index of existing chemotherapeutics. Modifications to the parent molecule can influence factors such as solubility, membrane permeability, and susceptibility to drug resistance mechanisms.
Synthesis of this compound and its Derivatives
The synthesis of N-formylated derivatives of melphalan can be achieved through standard organic chemistry reactions. A general approach involves the reaction of the parent compound, melphalan, with a formylating agent.
Experimental Protocol: Synthesis of N-Formyl Melphalan Derivatives
A representative synthesis for a derivative of N-formyl melphalan is described below, adapted from the synthesis of related melphalan analogs.[2]
Materials:
-
Melphalan (L-sarcolysine)
-
N-formylmorpholine dimethylacetal (DMA–MOR)
-
Methanol
-
Appropriate amine for further derivatization (optional)
-
2,2-dimethoxypropane (DMP)
-
Concentrated hydrochloric acid
-
5 M solution of hydrogen chloride gas in ethyl acetate
Procedure:
-
N-Formylation (Hypothetical Step for this compound): While not explicitly detailed for N-formyl melphalan in the search results, a plausible initial step would involve the reaction of commercial melphalan with a suitable formylating agent. For the purpose of creating related amidine derivatives, a morpholine derivative of melphalan (MOR-MEL) is first synthesized.[2]
-
Synthesis of a Morpholine Derivative Intermediate: Commercial melphalan is reacted with a 50% molar excess of N-formylmorpholine dimethylacetal in methanol at room temperature for 1 hour.[2] The resulting morpholine derivative of melphalan (MOR–MEL) serves as a starting material for further modifications.[2]
-
Amine Derivatization (for related compounds): The MOR–MEL intermediate is then reacted with a 100% molar excess of a selected amine (e.g., thiomorpholine, indoline) in methanol at room temperature to yield the corresponding amine derivative of melphalan.[2]
-
Esterification: The amine derivatives are subsequently esterified using 2,2-dimethoxypropane in an acidic environment (approximately 10% addition of concentrated hydrochloric acid) to produce the corresponding methyl esters.[2]
-
Salt Formation: The final amine derivatives are converted to their hydrochloride salts using a 5 M solution of hydrogen chloride gas in ethyl acetate.[2]
This multi-step synthesis allows for the generation of a library of melphalan derivatives with modifications at both the amino and carboxyl groups, enabling structure-activity relationship studies.
Biological Activity and Data Presentation
Table 1: IC50 Values of Melphalan and its Derivatives in Human Cancer Cell Lines [2][6]
| Compound | IC50 (µM) in THP1 (Acute Monocytic Leukemia) | IC50 (µM) in HL60 (Promyelocytic Leukemia) | IC50 (µM) in RPMI8226 (Multiple Myeloma) |
| Melphalan (MEL) | 6.26 | 3.78 | 8.9 |
| EM-T-MEL | ~0.6 | ~0.75 | ~4.5 |
| EM-I-MEL | ~4.2 | >10 | >10 |
| EM-MOR-MEL | Not Reported | Not Reported | 3.6 |
| EE-MEL | Not Reported | Not Reported | 2.39 |
EM-T-MEL: Methyl ester of melphalan with a thiomorpholine-containing amidine group. EM-I-MEL: Methyl ester of melphalan with an indoline-containing amidine group. EM-MOR-MEL: Methyl ester of melphalan with a morpholine-containing amidine group. EE-MEL: Ethyl ester of melphalan.
Table 2: Genotoxicity of Melphalan and its Derivatives in THP1 Cells (4h Incubation) [2]
| Compound | DNA Damage (% DNA in comet tail) |
| Control | < 5% |
| Melphalan (MEL) | 5.5% |
| EM-I-MEL | 9.2% |
| EM-T-MEL | 11.7% |
Experimental Protocols for Biological Evaluation
Cytotoxicity Assay (Resazurin Viability Assay)
This assay measures the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., THP1, HL60, RPMI8226)
-
Culture medium
-
Resazurin sodium salt solution
-
96-well plates
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., this compound, melphalan) for a specified duration (e.g., 48 hours).
-
Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission for fluorescence).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Genotoxicity Assay (Alkaline Comet Assay)
This assay detects DNA strand breaks in individual cells.
Materials:
-
Treated and untreated cells
-
Low melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Gold)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope
Procedure:
-
Embed a single-cell suspension in low melting point agarose on a microscope slide.
-
Lyse the cells in a high-salt solution to form nucleoids.
-
Immerse the slides in an alkaline buffer to unwind the DNA.
-
Perform electrophoresis under alkaline conditions.
-
Neutralize and stain the DNA.
-
Visualize the "comets" under a fluorescence microscope and quantify the DNA damage (e.g., percentage of DNA in the tail).
Apoptosis Assay (Caspase Activity Assay)
This assay measures the activity of caspases, which are key executioners of apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
Assay buffer
-
96-well plate
-
Fluorometer
Procedure:
-
Lyse the treated and untreated cells to release cellular contents.
-
Incubate the cell lysates with the caspase-specific fluorogenic substrate in an assay buffer.
-
Measure the fluorescence generated from the cleavage of the substrate over time.
-
Quantify the caspase activity relative to control cells.
Visualizations: Pathways and Workflows
Mechanism of Action of Melphalan and Potential Influence of N-Formylation
Caption: Mechanism of action of melphalan and the potential influence of N-formylation on its properties.
Experimental Workflow for Synthesis and Evaluation
Caption: Experimental workflow for the synthesis and biological evaluation of this compound and its derivatives.
Conclusion and Future Directions
This compound represents a targeted modification of the clinically significant anticancer agent melphalan. While direct experimental data for this specific compound is limited, the study of related derivatives suggests that modifications to the core melphalan structure can significantly impact its biological activity. The N-formyl group may alter the drug's physicochemical properties, potentially influencing its cellular uptake and interaction with its biological targets. Further research is warranted to synthesize and evaluate this compound to fully characterize its pharmacological profile and determine if this modification offers a therapeutic advantage over the parent compound. Such studies would contribute to the ongoing effort to develop more effective and selective cancer chemotherapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Melphalan hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Melphalan? [synapse.patsnap.com]
- 6. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
(S)-N-Formylsarcolysine structural analogs
An In-Depth Technical Guide to (S)-N-Formylsarcolysine Structural Analogs for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, also known as N-formyl-melphalan, is a derivative of melphalan, a bifunctional alkylating agent that has been a cornerstone in the treatment of various cancers, particularly multiple myeloma.[1][2] Melphalan exerts its cytotoxic effects by creating cross-links within and between DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell death.[2] Despite its efficacy, the therapeutic potential of melphalan is often limited by its hydrophilic nature, which restricts its ability to passively diffuse across cell membranes, and the development of drug resistance.[3]
To address these limitations, researchers have focused on developing structural analogs of melphalan. The primary goals of these modifications are to enhance the compound's anticancer properties, improve its pharmacokinetic profile, and overcome resistance mechanisms.[4][5] Key strategies in the development of these analogs include the esterification of the carboxyl group and the substitution of the amino group with various moieties to modulate lipophilicity, cellular uptake, and biological activity.[1][4][5] This guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of recently developed , with a focus on their potential as next-generation anticancer agents.
Synthesis of Melphalan Analogs
The synthesis of novel melphalan analogs typically involves a multi-step chemical process starting from commercially available melphalan. A common strategy involves the esterification of the carboxylic acid group and modification of the amino group.[4][5]
General Synthetic Pathway
A representative synthetic route to generate melphalan derivatives involves a three-stage process. The initial step is the reaction of melphalan with N-formylmorpholine dimethylacetal to yield a morpholine derivative. This intermediate then serves as a starting point for the synthesis of various analogs.[4]
References
- 1. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Melphalan hydrochloride used for? [synapse.patsnap.com]
- 3. Spotlight on Melphalan Flufenamide: An Up-and-Coming Therapy for the Treatment of Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biological Activity of N-formylated Amino Acids: A Technical Guide for Researchers
Abstract
N-formylated amino acids, particularly N-formylmethionine (fMet), are potent signaling molecules that play a pivotal role in the innate immune system. Originating from bacteria and mitochondria, these molecules act as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), respectively. They are primarily recognized by a class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), which are abundantly expressed on phagocytic leukocytes. This technical guide provides an in-depth overview of the biological activity of N-formylated amino acids, focusing on their interaction with FPRs, the downstream signaling cascades they initiate, and their pro-inflammatory and emerging anti-inflammatory roles. This document is intended for researchers, scientists, and drug development professionals engaged in immunology, inflammation, and related fields. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this critical area of innate immunity.
Introduction
The ability of the innate immune system to distinguish between self and non-self is fundamental to host defense. One of the key mechanisms in this process is the recognition of molecular patterns unique to pathogens or cellular damage. N-formylated amino acids, with N-formylmethionine being the archetypal example, represent such a pattern. In prokaryotes, protein synthesis is initiated with fMet, a feature absent in the cytosolic protein synthesis of eukaryotes.[1] Consequently, the presence of N-formylated peptides in the extracellular space is a strong indicator of bacterial invasion or tissue injury, leading to the release of mitochondrial contents.[2]
The primary receptors for N-formylated peptides are the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs). In humans, this family consists of three members: FPR1, FPR2, and FPR3.[3] FPR1 exhibits high affinity for many N-formylated peptides and is considered the classical receptor for these ligands.[4] FPR2, also known as Formyl Peptide Receptor-Like 1 (FPRL1), is a more promiscuous receptor, binding to a wider range of ligands, including both pro-inflammatory and anti-inflammatory molecules.[5] The function of FPR3 is the least characterized of the three.
Activation of these receptors on immune cells, particularly neutrophils, triggers a cascade of intracellular events leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all critical components of the acute inflammatory response.[6] This guide will delve into the specifics of these interactions and their functional consequences.
Quantitative Data: Ligand-Receptor Interactions
The interaction between N-formylated peptides and their receptors is characterized by specific binding affinities (Kd) and functional potencies (EC50). This data is crucial for understanding the structure-activity relationships and for the development of synthetic agonists and antagonists. The following table summarizes key quantitative data for the interaction of various N-formylated peptides with human FPR1 and FPR2.
| Ligand | Receptor | Assay Type | Parameter | Value | Cell Type | Reference(s) |
| N-formyl-Met-Leu-Phe (fMLP) | FPR1 | Radioligand Binding | pKd | 6.4 - 9.3 | Human neutrophils, L cells, RBL-2H3 | [7] |
| Calcium Mobilization | pEC50 | 4.6 | Human neutrophils, L cells, RBL-2H3 | [7] | ||
| FPR2 | Calcium Mobilization | EC50 | ~5 µM | HEK 293 | [8] | |
| N-formyl-Met-Ile-Phe-Leu (fMIFL) | FPR1, FPR2 | Not Specified | Not Specified | Not Determined | Mouse neutrophils, RBL-2H3 | [7] |
| N-formyl-Met-Tyr-Met-Lys-Phe-Lys (fMVMKFK) | FPR1, FPR2 | Calcium Mobilization | pEC50 | 6.1, 8.1 | HEK293 | [7] |
| fMMYALF (mitochondrial) | FPR1, FPR2 | Not Specified | EC50 | 10 - 160 nM | Not Specified | [9] |
| fMYFINILTL (mitochondrial) | FPR1, FPR2 | Not Specified | EC50 | 10 - 160 nM | Not Specified | [9] |
| fMLKLIV (mitochondrial) | FPR1, FPR2 | Not Specified | EC50 | 10 - 160 nM | Not Specified | [9] |
Signaling Pathways
The binding of N-formylated peptides to FPRs initiates a cascade of intracellular signaling events that are crucial for the subsequent cellular responses. The canonical pathway for FPR1 activation is detailed below.
FPR1 Signaling Cascade
Upon binding of an agonist like fMLP, FPR1, a G protein-coupled receptor, activates heterotrimeric G proteins of the Gi family.[3] This leads to the dissociation of the Gα and Gβγ subunits, which then trigger multiple downstream signaling cascades.
Experimental Protocols
The study of N-formylated amino acid activity relies on a set of key in vitro assays. Below are detailed protocols for three fundamental experiments.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Boyden chamber apparatus
-
Polycarbonate membranes (e.g., 3-5 µm pore size)
-
Human neutrophils isolated from whole blood
-
Chemoattractant (e.g., fMLP)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh venous blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the purified neutrophils in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Chamber Assembly: Assemble the Boyden chamber according to the manufacturer's instructions. Place the polycarbonate membrane between the upper and lower wells.
-
Loading: Add the chemoattractant solution (e.g., fMLP at various concentrations) to the lower wells. Add the neutrophil suspension to the upper wells. Include a negative control with assay buffer alone in the lower well.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
Cell Staining and Counting: After incubation, remove the membrane. Fix and stain the cells that have migrated to the underside of the membrane. Count the number of migrated cells in several high-power fields using a light microscope.
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the control buffer.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
Materials:
-
Human neutrophils
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 1 mM CaCl2)
-
Fluorometer or fluorescence microscope with ratiometric imaging capabilities
-
Agonist (e.g., fMLP)
Protocol:
-
Cell Loading: Resuspend isolated neutrophils in assay buffer. Add Fura-2 AM (typically 2-5 µM) and a similar concentration of Pluronic F-127 to aid in dye solubilization. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Pellet the cells by gentle centrifugation and wash twice with fresh assay buffer to remove extracellular dye.
-
Measurement: Resuspend the cells in assay buffer and place them in the fluorometer or on the microscope stage.
-
Baseline Reading: Record the baseline fluorescence ratio by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.
-
Stimulation: Add the agonist (e.g., fMLP) and continue to record the fluorescence ratio.
-
Data Analysis: The change in the 340/380 nm fluorescence ratio over time reflects the change in intracellular calcium concentration.
Receptor Binding Assay (Radioligand)
This assay quantifies the binding of a ligand to its receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cells or purified neutrophils)
-
Radiolabeled ligand (e.g., [3H]fMLP)
-
Unlabeled competitor ligand (e.g., fMLP)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Protocol:
-
Reaction Setup: In microcentrifuge tubes, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor ligand. For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of the unlabeled ligand.
-
Incubation: Incubate the reactions at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a vacuum filtration manifold. This separates the bound ligand (on the filter) from the free ligand (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration to determine the IC50, from which the Ki (inhibitory constant) can be calculated.
Experimental Workflow Visualization
A typical research workflow to investigate the biological activity of a novel N-formylated peptide on neutrophils is outlined below.
Beyond Pro-inflammatory Effects: Emerging Roles
While the pro-inflammatory role of N-formylated peptides is well-established, recent evidence suggests a more nuanced role for these molecules and their receptors, particularly FPR2. FPR2 can be activated by anti-inflammatory and pro-resolving mediators such as Annexin A1 and Lipoxin A4.[5] The binding of these ligands to FPR2 can initiate signaling pathways that actively suppress inflammation and promote tissue repair. For instance, Annexin A1 binding to FPR2 can lead to the inhibition of neutrophil adhesion and transmigration, and the promotion of apoptosis in neutrophils, contributing to the resolution of inflammation.[3]
Conclusion
N-formylated amino acids are critical mediators of the innate immune response, acting as potent signals of bacterial infection and tissue damage. Their interaction with Formyl Peptide Receptors on leukocytes initiates a robust pro-inflammatory cascade essential for host defense. This technical guide has provided a comprehensive overview of their biological activity, including quantitative data on receptor interactions, detailed experimental protocols for their study, and visualizations of the key signaling pathways and experimental workflows. A deeper understanding of these processes is vital for researchers and drug development professionals aiming to modulate inflammatory responses in a variety of pathological conditions. The emerging anti-inflammatory roles of ligands for these receptors, particularly FPR2, open up new avenues for therapeutic intervention aimed at promoting the resolution of inflammation. Further research into the complex and sometimes opposing signals transduced by the FPR family will undoubtedly yield novel insights into the regulation of immunity and inflammation.
References
- 1. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin A1 involved in the regulation of inflammation and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Annexin A1 Interaction with the FPR2/ALX Receptor: IDENTIFICATION OF DISTINCT DOMAINS AND DOWNSTREAM ASSOCIATED SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
role of (S)-N-Formylsarcolysine in peptide synthesis
An In-depth Technical Guide on the Role of N-Formylation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-formylation in peptide synthesis, a critical modification in the development of therapeutic peptides and research tools. While the specific compound (S)-N-Formylsarcolysine was not prominently featured in available literature, the principles and protocols detailed herein are broadly applicable to the N-formylation of various amino acid residues, including phenylalanine derivatives like sarcolysine.
N-formylation is the process of introducing a formyl group (-CHO) onto the N-terminus of a peptide or the side chain of an amino acid, such as the ε-amino group of lysine.[1][2] This modification is significant in both biological contexts and pharmaceutical development. In nature, N-formylated peptides are characteristic of bacterial proteins and act as potent chemoattractants for neutrophils, initiating an immune response.[2][3] In drug development, N-formylation can enhance the solubility of hydrophobic peptides and improve their pharmacokinetic and pharmacodynamic properties.[1] The formyl group is a small, minimally sterically hindering protecting group, making it a valuable tool in complex peptide synthesis.[1]
The Strategic Role of the N-Formyl Group in Peptide Synthesis
The N-formyl group serves as an effective protecting group in peptide synthesis due to its stability under various reaction conditions. It is resistant to the acidic conditions used for the cleavage of Boc (tert-butoxycarbonyl) protecting groups and the basic conditions for the removal of Fmoc (9-fluorenylmethoxycarbonyl) groups.[1] This orthogonality makes it compatible with the two major strategies of solid-phase peptide synthesis (SPPS).[1]
The primary applications of N-formylation in peptide synthesis include:
-
Temporary N-terminal protection: Preventing unwanted side reactions at the N-terminus during peptide chain elongation.[1]
-
Side-chain protection: Protecting the ε-amino group of lysine or the indole nitrogen of tryptophan.[1]
-
Mimicking post-translational modifications: Creating synthetic peptides that mirror naturally occurring formylated proteins for biological studies.[3][4]
-
Modulating biological activity: The introduction of a formyl group can significantly alter the biological activity of a peptide.
Quantitative Data on N-Formylation Protocols
The efficiency of N-formylation can be influenced by the chosen method, the peptide sequence, and the reaction conditions. Below is a summary of quantitative data from various on-resin N-formylation protocols.
| Formylation Method | Reagents | Reaction Time | Yield | Reference |
| One-Pot On-Resin N-Formylation | Formic acid, Acetic anhydride, Pyridine, DMF | 10-30 min | >90% | [2] |
| DCC-Activated Formylation | Formic acid, N,N'-dicyclohexylcarbodiimide (DCC), Diethyl ether | Overnight (4°C) | Significant | [5] |
| General Solid-Phase Formylation | Formylating reagent produced from formic acid and DCC | Overnight | High | [4] |
Detailed Experimental Protocols
Protocol 1: Rapid One-Pot On-Resin N-Formylation of Peptides
This protocol describes a fast and efficient method for the N-formylation of peptides directly on the solid support at room temperature.[2]
Materials:
-
Peptide-resin (with Fmoc-deprotected N-terminus)
-
Dimethylformamide (DMF)
-
Pyridine
-
Formic acid (≥95%)
-
Acetic anhydride
-
Syringe with a frit for washing the resin
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in a syringe fitted with a frit.
-
Reagent Addition: Drain the DMF. To the swollen resin, add fresh DMF to swell the resin, followed by pyridine (10 equivalents) and formic acid (10 equivalents).
-
Activation: Gently shake the mixture for 1 minute.
-
Formylation: Add acetic anhydride (5 equivalents) dropwise to the mixture while gently shaking. Continue to shake the reaction mixture for 10-30 minutes at room temperature.
-
Washing: After the reaction, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then dry the resin.
-
Cleavage: The formylated peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O; 95:2.5:2.5).[6]
Protocol 2: On-Resin N-Formylation using DCC Activation
This method involves the pre-activation of formic acid with DCC to create a potent formylating agent.[5]
Materials:
-
Peptide-resin (with Fmoc-deprotected N-terminus)
-
Formic acid
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Diethyl ether
-
N,N-dimethylformamide (DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O; 95:5:5)
Procedure:
-
Preparation of Formylating Reagent: Incubate formic acid with DCC in diethyl ether at 0°C for 4 hours.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Formylation Reaction: Add the prepared formylating reagent to the swollen peptidyl-resin and incubate overnight at 4°C.
-
Washing: After incubation, thoroughly wash the resin with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct.
-
Cleavage: Cleave the N-formylated peptide from the resin by incubating with a solution of TFA/TIS/H2O (95:5:5) for 3 hours.[5]
Visualized Workflows and Pathways
The following diagrams illustrate the key workflows in peptide synthesis involving N-formylation.
Caption: Workflow of SPPS with On-Resin N-Formylation.
Caption: Rapid One-Pot N-Formylation Protocol Workflow.
Conclusion
N-formylation is a versatile and valuable technique in the field of peptide synthesis. Its application ranges from a strategic protecting group to a modulator of biological function, making it a key consideration for researchers in drug discovery and development. The protocols outlined in this guide provide efficient and high-yielding methods for the synthesis of N-formylated peptides, enabling further exploration of their therapeutic potential. While specific data on this compound is limited, the principles and procedures described offer a solid foundation for the formylation of a wide array of amino acid residues.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]
- 3. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Spectroscopic and Spectrometric Profiling of (S)-N-Formylsarcolysine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for the compound (S)-N-Formylsarcolysine. Given the limited availability of direct experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its constituent functional groups. The guide also includes detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with visualizations of a relevant biochemical pathway and a general analytical workflow.
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted NMR, IR, and MS data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Singlet | 1H | N-CHO (Formyl proton) |
| ~7.1-7.3 | Multiplet | 5H | Ar-H (Aromatic protons) |
| ~4.8 | Multiplet | 1H | α-CH (Methine proton) |
| ~3.1 | Multiplet | 2H | β-CH₂ (Methylene protons) |
| ~2.9 | Singlet | 3H | N-CH₃ (Methyl protons on Nitrogen) |
| >10 | Broad Singlet | 1H | COOH (Carboxylic acid proton) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~175 | COOH (Carboxylic acid carbon) |
| ~165 | N-CHO (Formyl carbonyl carbon) |
| ~136 | Aromatic C (Quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~60 | α-CH (Methine carbon) |
| ~38 | β-CH₂ (Methylene carbon) |
| ~35 | N-CH₃ (Methyl carbon on Nitrogen) |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid)[1][2][3][4] |
| 3030 | Medium | C-H stretch (Aromatic) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid dimer)[1][2][3] |
| ~1670 | Strong | C=O stretch (Amide I band, N-formyl) |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch (Aromatic ring) |
| ~1400 | Medium | O-H bend (Carboxylic acid)[3] |
| ~1250 | Medium | C-O stretch (Carboxylic acid)[3] |
| 750, 700 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 207 | [M]+ (Molecular Ion) |
| 162 | [M - COOH]+ |
| 134 | [M - COOH - C₂H₄]+ (from β-cleavage) |
| 91 | [C₇H₇]+ (Tropylium ion) |
| 77 | [C₆H₅]+ (Phenyl ion) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic and spectrometric data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Typical parameters include a spectral width of 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans to improve the signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process the FID similarly to the ¹H spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap instrument, often coupled with a liquid chromatography (LC) system (LC-MS).
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source via direct infusion or through an LC column.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable ion signal.
-
Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID).
Mandatory Visualizations
Phenylalanine Metabolism Pathway
Sarcolysine is a derivative of the essential amino acid phenylalanine. The following diagram illustrates a simplified overview of the major metabolic pathways of phenylalanine.[5][6][7][8]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. echemi.com [echemi.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PathWhiz [pathbank.org]
- 7. Reactome | Phenylalanine metabolism [reactome.org]
- 8. mun.ca [mun.ca]
(S)-N-Formylsarcolysine: An Analysis of Available Data on a Rare Melphalan Derivative
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is paramount for its potential therapeutic application. This technical guide addresses the solubility and stability of (S)-N-Formylsarcolysine, a derivative of the alkylating agent melphalan. However, a thorough review of scientific literature and chemical databases reveals a significant lack of specific experimental data for this particular compound.
This guide will, therefore, summarize the available information for the parent compound, sarcolysine (the racemic form of melphalan), and provide a theoretical framework for how N-formylation might influence its properties.
Executive Summary
Direct experimental data on the solubility and stability of this compound is not publicly available. Information regarding its parent compound, sarcolysine, is also limited, with most data pertaining to its clinically used L-isomer, melphalan. This document compiles the known properties of sarcolysine and discusses the anticipated effects of the N-formyl group on its solubility and stability based on general chemical principles. The lack of specific data underscores the need for foundational research on this compound.
Physicochemical Properties of Sarcolysine
Sarcolysine, or 4-[bis(2-chloroethyl)amino]-DL-phenylalanine, is the racemic mixture of melphalan. While some basic properties are documented, detailed experimental solubility and stability profiles are scarce.
Table 1: Physicochemical Properties of Sarcolysine
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈Cl₂N₂O₂ | PubChem[1] |
| Molecular Weight | 305.20 g/mol | PubChem[1] |
| Calculated XLogP3 | -0.5 | PubChem[1] |
| Solubility | ||
| Dimethyl Sulfoxide (DMSO) | Soluble | Smolecule[2] |
| Storage Conditions | ||
| Short-term (days to weeks) | 0 - 4 °C, dry and dark | MedKoo Biosciences[3] |
| Long-term (months to years) | -20 °C | MedKoo Biosciences[3] |
Note: The storage conditions are for sarcolysine hydrochloride and suggest a degree of instability at ambient temperatures.
The Influence of N-Formylation on Physicochemical Properties
The addition of a formyl group to the alpha-amino group of sarcolysine to form this compound would introduce several changes to its molecular structure, which can be expected to alter its solubility and stability.
Anticipated Effects on Solubility
The N-formylation of an amino acid can have a variable effect on its solubility. The introduction of the formyl group removes the basicity of the amino group and introduces a polar amide bond. This could potentially:
-
Decrease aqueous solubility at acidic pH: The primary amine of sarcolysine would be protonated at low pH, increasing its water solubility. The N-formyl group is not basic and therefore this mechanism of solubilization is removed.
-
Increase solubility in polar organic solvents: The added polarity of the amide bond might enhance solubility in solvents like ethanol, methanol, and acetone.
-
Alter hydrogen bonding capacity: The formyl group can act as a hydrogen bond acceptor, which could influence its interaction with protic solvents.
Anticipated Effects on Stability
The N-formyl group is generally stable, but it can be susceptible to hydrolysis under strong acidic or basic conditions. The primary stability concern for sarcolysine and its derivatives stems from the highly reactive bis(2-chloroethyl)amino group, which is responsible for its alkylating activity.
Diagram 1: General Degradation Pathway of Nitrogen Mustards
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of (S)-N-Formylsarcolysine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory synthesis of (S)-N-Formylsarcolysine, a derivative of the alkylating agent sarcolysine (melphalan). The protocol is designed for small-scale laboratory synthesis and is based on established methods for the synthesis of sarcolysine and the subsequent N-formylation of amino acids.
Introduction
Sarcolysine, also known as melphalan, is a phenylalanine derivative of nitrogen mustard. It is a bifunctional alkylating agent that has been used in chemotherapy. The N-formyl derivative, this compound, is of interest for research purposes, potentially as a protected intermediate for further chemical modifications or as a compound with modified biological activity. The following protocol outlines a two-step synthesis commencing with commercially available (S)-Sarcolysine.
Experimental Protocols
Step 1: Preparation of (S)-Sarcolysine (Melphalan)
(S)-Sarcolysine is commercially available and it is recommended to procure it from a reliable chemical supplier. The synthesis of melphalan itself is a multi-step process and is not covered in this protocol. For research purposes, starting with the commercially available compound is the most practical approach.
Step 2: N-Formylation of (S)-Sarcolysine
This protocol is adapted from the established method of N-formylating amino acids using acetic formic anhydride generated in situ from formic acid and acetic anhydride. This method is known for its high yields and clean reaction profile.[1][2][3][4]
Materials:
-
(S)-Sarcolysine (Melphalan)
-
Formic acid (≥95%)
-
Acetic anhydride
-
Anhydrous diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-Sarcolysine (1.0 eq) in formic acid (10-15 mL per gram of sarcolysine). Cool the flask in an ice bath to 0°C with continuous stirring.
-
Formation of Acetic Formic Anhydride: While maintaining the temperature at 0°C, slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution over a period of 15-20 minutes.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature. Let the reaction proceed at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a beaker of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The pure fractions, as identified by TLC, are collected and the solvent is removed under reduced pressure to yield the final product.
Data Presentation
The following table summarizes the expected quantitative data for the N-formylation step based on literature reports for similar reactions.[1][5][6]
| Parameter | Expected Value | Notes |
| Reaction Time | 2-4 hours | Monitored by TLC for completion. |
| Yield | 85-95% | The yield can vary based on the scale of the reaction and the purity of the starting materials. High yields are generally expected with this method.[1][5] |
| Purity (post-column) | >98% | Assessed by analytical techniques such as HPLC or NMR spectroscopy. |
| Appearance | White solid | The physical appearance of the final product. |
| Characterization Data | Consistent | The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data should be consistent with the expected structure. |
Mandatory Visualization
.dot
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 5. US4789757A - N-formylation of amino carboxylic compounds with formamide - Google Patents [patents.google.com]
- 6. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (S)-N-Formylsarcolysine in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-Formylsarcolysine, a derivative of the alkylating agent sarcolysine, presents a unique building block for the synthesis of novel peptides and peptidomimetics. The incorporation of this N-formyl, N-methyl amino acid can impart specific properties to peptides, including enhanced stability, altered conformation, and potent biological activity. Sarcolysine itself, a phenylalanine derivative of a nitrogen mustard, is known for its cytotoxic effects, making its peptide conjugates promising candidates for targeted cancer therapy. This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase peptide synthesis (SPPS).
Applications in Drug Development
Peptides incorporating this compound are of significant interest in drug discovery and development, primarily in the field of oncology. The sarcolysine moiety acts as a cytotoxic payload, and its conjugation to a peptide can facilitate targeted delivery to cancer cells overexpressing specific receptors. This approach aims to increase the therapeutic index of the cytotoxic agent by concentrating it at the tumor site and minimizing systemic toxicity.
Potential applications include:
-
Targeted Cancer Therapy: Design of peptide-drug conjugates (PDCs) that selectively deliver the cytotoxic sarcolysine to tumor cells.
-
Investigating Cellular Uptake Mechanisms: Studying how the peptide sequence influences the internalization and intracellular trafficking of the cytotoxic agent.
-
Modulating Biological Pathways: Exploring the effects of sarcolysine-containing peptides on cellular processes such as the unfolded protein response (UPR) and apoptosis. Melflufen, a peptide-drug conjugate of melphalan (a closely related compound), is known to target aminopeptidases, leading to the intracellular release of the alkylating agent and induction of the UPR in multiple myeloma cells.[1]
Data Presentation
| Parameter | Expected Range | Notes |
| Coupling Reagents | HATU, HCTU, PyAOP, PyBOP | Stronger coupling reagents are necessary for sterically hindered amino acids.[2] |
| Coupling Time | 4 - 24 hours | Extended coupling times are often required for N-methylated residues to achieve high incorporation rates.[2] |
| Double Coupling | Recommended | Performing the coupling step twice is a common strategy to maximize the yield.[2] |
| Expected Yield (single coupling) | 70 - 95% | Highly dependent on the peptide sequence and coupling conditions. |
| Purity (crude peptide) | Variable | May require optimization of synthesis and purification protocols. |
Experimental Protocols
The following protocols are based on established methods for solid-phase peptide synthesis of N-methylated and N-formylated peptides and should be adapted and optimized for specific peptide sequences.
Protocol 1: Solid-Phase Synthesis of Peptides Containing this compound
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating a this compound residue.
Materials:
-
Rink Amide MBHA resin or pre-loaded resin
-
Fmoc-protected amino acids
-
Fmoc-(S)-N-Formylsarcolysine-OH (requires prior synthesis, see proposed synthesis scheme below)
-
Coupling Reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5 minutes. Drain.
-
Add fresh 20% piperidine/DMF solution and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours.
-
Drain and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling.
-
-
Incorporation of Fmoc-(S)-N-Formylsarcolysine-OH:
-
Due to the steric hindrance of N-methylated amino acids, stronger coupling reagents and longer reaction times are recommended.
-
In a separate vial, dissolve Fmoc-(S)-N-Formylsarcolysine-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 4-12 hours. Monitor the reaction progress. A second coupling may be necessary.
-
Drain and wash the resin thoroughly as described in step 3.
-
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (MS) and analytical RP-HPLC.
Protocol 2: On-Resin N-Formylation of a Sarcolysine-Containing Peptide
This protocol describes the formylation of the N-terminal amine of a resin-bound peptide that already contains a sarcolysine residue.
Materials:
-
Peptidyl-resin with an N-terminal sarcolysine residue
-
Formic acid (98-100%)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Pyridine
-
Acetic anhydride
-
Solvents: DMF, Diethyl ether
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.
-
On-Resin Formylation (Method A: DCC activation):
-
In a separate flask, prepare the formylating reagent by reacting formic acid (10 eq.) with DCC (5 eq.) in diethyl ether at 0°C for 1 hour.[3]
-
Filter the solution to remove the dicyclohexylurea precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Add the concentrated formylating reagent and DIPEA (2 eq.) to the swollen resin in DMF.
-
Shake the mixture overnight at 4°C.[3]
-
Wash the resin thoroughly with DMF, DCM, and MeOH.
-
-
On-Resin Formylation (Method B: Acetic Anhydride activation):
-
To the swollen resin, add DMF, pyridine (10 equivalents), and formic acid (10 equivalents).
-
Gently shake the mixture for 1 minute.
-
Add acetic anhydride (5 equivalents) dropwise while gently shaking.
-
Continue to shake the reaction mixture for 10-30 minutes at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and MeOH.
-
-
Cleavage, Deprotection, and Purification: Proceed with steps 7-9 from Protocol 1.
Mandatory Visualization
Proposed Synthesis of Fmoc-(S)-N-Formylsarcolysine-OH
Caption: Proposed synthetic route for Fmoc-(S)-N-Formylsarcolysine-OH.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Hypothetical Signaling Pathway for Sarcolysine-Containing Peptides
References
Application Notes and Protocols for the Quantification of (S)-N-Formylsarcolysine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of (S)-N-Formylsarcolysine in biological matrices. The proposed method is based on established analytical techniques for the parent compound, sarcolysine (melphalan), and incorporates considerations for the N-formyl modification.
Introduction
This compound is a derivative of sarcolysine, an alkylating agent used in chemotherapy. The quantification of this compound in biological samples is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This application note describes a robust and sensitive analytical method using High-Performance Liquid Chromatography (HPLC) with UV detection. An alternative, more sensitive method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is also discussed.
Analytical Method: HPLC-UV
A reverse-phase HPLC method with UV detection is proposed for the routine quantification of this compound. This method is adapted from validated assays for melphalan.[1][2][3][4][5]
Instrumentation
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[3][5]
-
Software: Chromatography data acquisition and processing software.
Chromatographic Conditions
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.016 M mixed sodium phosphate citrate buffer, pH 3.75) is suggested.[3] A typical starting ratio would be 13:87 (v/v) acetonitrile:buffer.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm, which is a common wavelength for the detection of melphalan and its derivatives.[1][3]
Experimental Protocol: Sample Preparation from Plasma
Accurate quantification requires a robust sample preparation method to extract the analyte from the biological matrix and minimize interference. Protein precipitation is a straightforward and effective technique.
Caution: Spontaneous formylation of sarcolysine or other amino acids during sample preparation and analysis can occur, potentially leading to an overestimation of this compound.[6] It is crucial to use fresh reagents and minimize sample processing times. The use of an internal standard is highly recommended to correct for extraction efficiency and matrix effects. A suitable internal standard would be a structurally similar compound not present in the sample, such as an isotopically labeled version of the analyte.
Protocol:
-
Sample Collection: Collect blood samples in EDTA-containing tubes and centrifuge at 2000 x g for 10 minutes at 4 °C to separate the plasma.
-
Protein Precipitation:
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to concentrate the sample.
-
Injection: Inject the supernatant (or reconstituted sample) into the HPLC system.
Quantitative Data
The following tables summarize the expected performance characteristics of the proposed HPLC-UV method for the quantification of this compound. These values are based on typical results for similar analytical assays.[4][5]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Calibration Model | Linear, weighted (1/x) |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC | 0.3 | < 10% | < 12% | 90 - 110% |
| Medium QC | 5.0 | < 8% | < 10% | 92 - 108% |
| High QC | 15.0 | < 6% | < 8% | 95 - 105% |
Table 3: Sensitivity and Recovery
| Parameter | Value |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Extraction Recovery | > 85% |
Alternative Method: LC-MS/MS
For higher sensitivity and selectivity, especially for samples with very low concentrations of this compound, a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method is recommended. This technique offers superior performance in complex biological matrices.
Key Advantages:
-
Higher Sensitivity: Achieves lower limits of detection and quantification.
-
Greater Selectivity: Reduces interference from other compounds in the matrix through specific mass transitions.
-
Structural Confirmation: Provides mass-to-charge ratio information, confirming the identity of the analyte.
A detailed protocol would require optimization of mass spectrometry parameters, including parent and product ion selection, collision energy, and source parameters.
Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: Workflow for this compound quantification.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound using HPLC-UV. The method is based on established procedures for the parent drug, sarcolysine, and is suitable for routine analysis in a research or clinical setting. For applications requiring higher sensitivity, an LC-MS/MS method should be considered. Proper validation of the chosen method is essential to ensure accurate and reliable results.
References
- 1. Measurement of plasma melphalan at therapeutic concentrations using isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sav.sk [sav.sk]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Quantification of N6-formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Bioactivity of (S)-N-Formylsarcolysine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of (S)-N-Formylsarcolysine, a putative analogue of the alkylating agent melphalan. The following protocols and experimental designs are intended to guide researchers in assessing its anti-cancer bioactivity, from initial in vitro screening to in vivo efficacy studies.
Introduction
This compound is a derivative of sarcolysine, closely related to the chemotherapeutic drug melphalan. Melphalan is a bifunctional alkylating agent that exerts its cytotoxic effects by forming covalent bonds with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis or other forms of cell death.[1][2][3] It is hypothesized that this compound shares a similar mechanism of action. These protocols outline a systematic approach to validate this hypothesis and characterize the compound's therapeutic potential.
In Vitro Bioactivity Assessment
The initial phase of testing involves a series of in vitro assays to determine the cytotoxic and mechanistic properties of this compound across a panel of cancer cell lines.
Cell Line Selection
A diverse panel of human cancer cell lines should be selected to assess the breadth of activity. It is recommended to include cell lines from different histological origins (e.g., multiple myeloma, leukemia, breast, lung, and colon cancer) and with varying genetic backgrounds (e.g., p53 wild-type vs. mutant).
Cytotoxicity Assays
The primary objective is to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.[4]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[4]
Alternative Cytotoxicity Assays:
-
CCK-8 Assay: A colorimetric assay similar to MTT, offering higher sensitivity and lower toxicity.[5]
-
Real-Time Cell Analysis (RTCA): Measures changes in impedance to monitor cell proliferation in real-time, providing kinetic data on cytotoxicity.[5]
Data Presentation: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | p53 Status | IC50 (µM) after 72h |
| RPMI-8226 | Multiple Myeloma | Mutant | Value |
| HL-60 | Promyelocytic Leukemia | Null | Value |
| MCF-7 | Breast Cancer | Wild-Type | Value |
| MDA-MB-231 | Breast Cancer | Mutant | Value |
| A549 | Lung Cancer | Wild-Type | Value |
| HCT116 | Colon Cancer | Wild-Type | Value |
Mechanism of Action Studies
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Alkylating agents typically induce S and G2/M phase arrest.[2][6]
Protocol: Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at IC50 concentrations for 24-72 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells.
Protocol: DNA Damage Assessment (γH2AX Staining)
-
Cell Treatment: Treat cells with this compound for a short duration (e.g., 2-6 hours).
-
Immunostaining: Fix and permeabilize the cells, then incubate with a primary antibody against phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks.[6] Follow with a fluorescently labeled secondary antibody.
-
Microscopy or Flow Cytometry: Visualize γH2AX foci using fluorescence microscopy or quantify the overall fluorescence intensity by flow cytometry.
In Vivo Bioactivity Assessment
Promising results from in vitro studies should be followed by in vivo experiments to evaluate the anti-tumor efficacy and safety of this compound in animal models.[7][8][9][10][11]
Animal Models
-
Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., NOD/SCID or BALB/c nude).[8][10]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are implanted into immunodeficient mice, which may better reflect the heterogeneity of human tumors.[7][11]
-
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same strain, allowing for the study of interactions with the immune system.[7][10]
Protocol: Subcutaneous CDX Tumor Model
-
Cell Implantation: Inject 1-5 x 10^6 cancer cells (e.g., RPMI-8226) suspended in Matrigel subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control like melphalan). Administer the compound via an appropriate route (e.g., intraperitoneal or oral) on a predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study. Collect tumors and organs for further analysis.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) and assess statistical significance between treatment groups.
Data Presentation: In Vivo Efficacy of this compound in a CDX Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | q.d. | Value | 0 | Value |
| This compound | X mg/kg, q.d. | Value | Value | Value |
| This compound | Y mg/kg, q.d. | Value | Value | Value |
| Melphalan | Z mg/kg, q.d. | Value | Value | Value |
Visualizations
Experimental Workflow
Caption: Experimental workflow for bioactivity testing.
Hypothesized Signaling Pathway
Caption: Hypothesized DNA damage signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. labcorp.com [labcorp.com]
- 10. criver.com [criver.com]
- 11. championsoncology.com [championsoncology.com]
Application Notes: Cell-Based Assays for Characterizing (S)-N-Formylsarcolysine, a Putative LAT1 Inhibitor
(S)-N-Formylsarcolysine is a novel compound with potential therapeutic applications targeting the L-type Amino Acid Transporter 1 (LAT1), also known as Solute Carrier Family 7 Member 5 (SLC7A5). LAT1 is a crucial transporter for large neutral amino acids, such as leucine, and is overexpressed in a wide variety of human cancers to meet the high metabolic demands of rapidly proliferating tumor cells.[1][2] This overexpression is often correlated with poor prognosis, making LAT1 an attractive target for cancer therapy.[3][4] By inhibiting LAT1, compounds like this compound can starve cancer cells of essential amino acids, leading to the suppression of critical signaling pathways like mTORC1, and ultimately inhibiting cell growth, proliferation, and survival.[3][4]
These application notes provide a comprehensive overview of the cell-based assays that can be employed to characterize the efficacy and mechanism of action of this compound as a LAT1 inhibitor. The described protocols are designed for researchers in drug discovery and development to assess the compound's biological activity in a cancer-relevant context.
Experimental Rationale and Workflow
A logical workflow for characterizing this compound would involve a series of assays to confirm its interaction with LAT1 and to determine its effects on cancer cell pathophysiology. This workflow would typically start with target engagement assays, followed by cellular viability and proliferation assays, and finally, more detailed mechanistic studies.
Caption: Experimental workflow for characterizing a putative LAT1 inhibitor.
Signaling Pathway of LAT1 Inhibition
LAT1 facilitates the uptake of essential amino acids, most notably leucine, which is a key activator of the mTORC1 signaling pathway.[3] Inhibition of LAT1 by this compound is expected to decrease intracellular leucine levels, leading to the inactivation of mTORC1. This, in turn, would downregulate protein synthesis and other anabolic processes, thereby impeding cancer cell growth and proliferation.
Caption: LAT1-mTOR signaling pathway and point of inhibition.
Quantitative Data Summary
The following tables summarize hypothetical data from the cell-based assays described below, using a known LAT1 inhibitor (JPH203) as a positive control. These tables are for illustrative purposes to demonstrate how data for this compound could be presented.
Table 1: Inhibition of [¹⁴C]-L-Leucine Uptake
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MDA-MB-231 | 15.2 |
| JPH203 (Control) | MDA-MB-231 | 0.8 |
| This compound | A549 | 21.5 |
| JPH203 (Control) | A549 | 1.1 |
Table 2: Effect on Cell Viability (MTT Assay, 72h)
| Compound | Cell Line | EC₅₀ (µM) |
| This compound | MDA-MB-231 | 25.8 |
| JPH203 (Control) | MDA-MB-231 | 3.5 |
| This compound | A549 | 33.1 |
| JPH203 (Control) | A549 | 5.2 |
Table 3: Effect on Cell Proliferation (BrdU Assay, 48h)
| Compound (at 2x EC₅₀) | Cell Line | % Inhibition of Proliferation |
| This compound | MDA-MB-231 | 65% |
| JPH203 (Control) | MDA-MB-231 | 85% |
Table 4: Induction of Apoptosis (Annexin V Staining, 48h)
| Compound (at 2x EC₅₀) | Cell Line | % Apoptotic Cells |
| Vehicle Control | MDA-MB-231 | 5% |
| This compound | MDA-MB-231 | 45% |
| JPH203 (Control) | MDA-MB-231 | 60% |
Experimental Protocols
Protocol 1: Competitive Radiolabeled Amino Acid Uptake Assay
This assay determines the ability of this compound to inhibit the uptake of a radiolabeled LAT1 substrate, such as [¹⁴C]-L-leucine, into cancer cells.
Materials:
-
LAT1-expressing cancer cells (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
[¹⁴C]-L-leucine
-
This compound
-
JPH203 (positive control inhibitor)
-
24-well plates
-
Scintillation fluid and counter
Procedure:
-
Seed cells in 24-well plates and grow to 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells for 10 minutes at 37°C with 250 µL of HBSS.[1]
-
Add 250 µL of HBSS containing various concentrations of this compound or JPH203. Include a vehicle control.
-
Initiate the uptake by adding 50 µL of HBSS containing [¹⁴C]-L-leucine (final concentration ~0.1 µCi/mL).
-
Incubate for 5 minutes at 37°C.[1]
-
Stop the reaction by aspirating the solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.
Protocol 2: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cancer cells
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours. Include vehicle-treated cells as a control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.
Protocol 3: Cell Proliferation Assay (BrdU)
This assay quantifies new DNA synthesis to directly measure cell proliferation.
Materials:
-
Cancer cells
-
96-well plates
-
BrdU labeling solution
-
Anti-BrdU antibody conjugated to a peroxidase
-
Substrate solution
-
Stop solution
-
This compound
Procedure:
-
Seed cells in a 96-well plate and treat with this compound for 48 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fix the cells and denature the DNA according to the manufacturer's protocol.
-
Add the anti-BrdU-POD antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance.
-
Compare the absorbance of treated cells to untreated controls to determine the inhibition of proliferation.[5]
Protocol 4: Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.
Materials:
-
Cancer cells
-
6-well plates
-
Annexin V-FITC kit with Propidium Iodide (PI)
-
This compound
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]
Protocol 5: Western Blot for mTOR Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway, such as S6 kinase (S6K) and 4E-BP1, following treatment with this compound.
Materials:
-
Cancer cells
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
This compound
Procedure:
-
Treat cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the changes in the phosphorylation levels of S6K and 4E-BP1 relative to their total protein levels.
References
- 1. mdpi.com [mdpi.com]
- 2. Imaging the L-Type Amino Acid Transporter-1 (LAT1) with Zr-89 ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Amino acid transporter LAT1 (SLC7A5) promotes metabolic rewiring in TNBC progression through the L-Trp/QPRT/NAD+ pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating (S)-N-Formylsarcolysine into Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-Formylsarcolysine, a derivative of the alkylating agent sarcolysine (a phenylalanine derivative of nitrogen mustard), is a compound of interest for the development of targeted therapeutics. The N-formyl group can influence the compound's biological activity and pharmacokinetic properties. These application notes provide detailed methodologies for the synthesis of a protected this compound building block and its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS). Due to the highly reactive nature of the bis(2-chloroethyl)amino group of sarcolysine, a robust protecting group strategy is essential to ensure successful synthesis and prevent unwanted side reactions.
Safety Precaution: Sarcolysine and its derivatives are potent cytotoxic agents and should be handled with extreme care using appropriate personal protective equipment (PPE) in a designated containment facility.
Synthesis of a Protected this compound Building Block
For successful incorporation into a peptide sequence via SPPS, this compound requires protection of both the carboxylic acid and the reactive nitrogen mustard moieties. A plausible synthetic route is outlined below, starting from commercially available (S)-Sarcolysine (Melphalan).
Protocol 1: Synthesis of this compound
This protocol is adapted from a general method for the N-formylation of amino acids.[1]
Materials:
-
(S)-Sarcolysine (Melphalan)
-
Formamide
-
Nitrogen gas supply
-
Heating mantle or oil bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Proton NMR for reaction monitoring
Procedure:
-
Under a nitrogen atmosphere, create a slurry of (S)-Sarcolysine (1 equivalent) in formamide (5-10 equivalents) in a round-bottom flask.
-
Heat the mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by proton NMR. For phenylalanine, a similar reaction showed 85% conversion after 45 minutes.[1]
-
Upon completion, the reaction mixture can be carried forward to the next step, assuming high conversion. Purification at this stage can be challenging due to the high boiling point of formamide.
Protocol 2: Protection of the Nitrogen Mustard and Carboxylic Acid
A critical aspect of utilizing this compound in SPPS is the protection of the highly reactive bis(2-chloroethyl)amino group. A proposed strategy involves the use of a Boc protecting group, which can be installed under specific conditions and is stable to the basic conditions of Fmoc removal. The carboxylic acid can be protected as a methyl ester.
Materials:
-
Crude this compound from Protocol 1
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or other esterification reagent
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
Part A: Boc Protection of the Nitrogen Mustard
-
Dissolve the crude this compound in DCM or THF.
-
Add TEA or DIEA (2-3 equivalents).
-
Add (Boc)₂O (1.1-1.5 equivalents) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Part B: Methyl Esterification of the Carboxylic Acid
-
Dissolve the Boc-protected this compound in anhydrous methanol.
-
Cool the solution to 0°C and slowly add thionyl chloride (1.2 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting fully protected this compound methyl ester by silica gel column chromatography.
The final product, (S)-N-Formyl-N'-Boc-sarcolysine methyl ester , is the building block for incorporation into novel compounds.
Incorporation of Protected this compound into Peptides via SPPS
This section details the incorporation of the synthesized building block into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-protected amino acids
-
Rink Amide or other suitable resin
-
(S)-N-Formyl-N'-Boc-sarcolysine methyl ester (hydrolyzed to the free acid before coupling)
-
Coupling reagents: HBTU, HATU, or DIC/Oxyma
-
Base: DIEA
-
Solvents: DMF, DCM
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT)[2]
-
Cold diethyl ether for precipitation
-
HPLC for purification
-
Mass spectrometer for analysis
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid with 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with the chosen coupling reagent (e.g., HBTU) and DIEA in DMF.
-
Add the activated amino acid solution to the resin and couple for the recommended time.
-
-
Incorporation of (S)-N-Formyl-N'-Boc-sarcolysine:
-
Prior to coupling, the methyl ester of the building block must be saponified to the free carboxylic acid.
-
Couple the resulting free acid using the same procedure as for the standard amino acids. Due to potential steric hindrance, a longer coupling time or a more potent coupling reagent like HATU may be necessary. Double coupling may be required to achieve high efficiency.
-
-
Chain Elongation: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: Remove the final Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin thoroughly with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature. This will cleave the peptide from the resin and remove the t-butyl-based side-chain protecting groups, as well as the Boc group from the sarcolysine moiety.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by preparative RP-HPLC. .
-
Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.
-
Quantitative Data
The coupling efficiency of sterically hindered and N-acylated amino acids can be lower than that of standard amino acids. The following table summarizes expected coupling efficiencies for challenging residues, which can serve as a benchmark for the incorporation of the protected this compound.
| Amino Acid Type | Coupling Reagent | Coupling Time (min) | Typical Yield (%) | Reference |
| Sterically Hindered (e.g., Aib) | HATU/DIEA | 60-120 | >95 | |
| N-Methyl Amino Acids | HATU/DIEA | 60-120 | >90 | |
| (S)-N-Formyl-N'-Boc-sarcolysine | HATU/DIEA | 120 (double couple) | 85-95 (estimated) |
Visualizations
Workflow for Synthesis of Protected this compound
Caption: Synthesis of the fully protected this compound building block.
Workflow for Incorporation into Peptides via SPPS
Caption: SPPS workflow for incorporating this compound.
References
Application Note: HPLC Purification of (S)-N-Formylsarcolysine
Introduction
(S)-N-Formylsarcolysine is a derivative of the amino acid sarcolysine, a nitrogen mustard compound with alkylating properties. As with many chiral compounds, the biological activity of N-Formylsarcolysine is expected to be enantiomer-specific. Therefore, the isolation of the pure (S)-enantiomer is crucial for its use in research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of chiral molecules, offering high resolution and scalability. This application note details a preparative Reversed-Phase HPLC (RP-HPLC) method for the purification of this compound.
Principle of Separation
The purification strategy employs preparative RP-HPLC, which separates compounds based on their hydrophobicity.[1] To achieve the separation of the (S)- and (R)-enantiomers, a chiral stationary phase (CSP) is utilized. The chiral selector immobilized on the stationary phase forms transient diastereomeric complexes with the enantiomers of N-Formylsarcolysine, leading to different retention times and enabling their separation.[2][3] A gradient elution with a mobile phase consisting of an aqueous component and an organic modifier allows for the efficient elution of the target compound while separating it from impurities and the unwanted enantiomer.
Experimental Protocols
1. Sample Preparation
The crude N-Formylsarcolysine mixture is prepared for HPLC purification as follows:
-
Dissolve the crude N-Formylsarcolysine powder in a minimal amount of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
2. Preparative HPLC Purification
The following protocol outlines the preparative HPLC method for the purification of this compound.
Table 1: HPLC Instrumentation and Parameters
| Parameter | Value |
| HPLC System | Preparative HPLC System with Gradient Capability |
| Column | Chiral Stationary Phase (CSP) Column (e.g., polysaccharide-based) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 65% B over 40 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5-10 mL (depending on concentration and column size) |
Protocol:
-
Equilibrate the chiral column with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as specified in Table 1.
-
Collect fractions corresponding to the peak of the this compound enantiomer. The elution order of the enantiomers may need to be determined empirically.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions containing the desired (S)-enantiomer.
3. Post-Purification Processing
Following purification, the collected fractions are processed to isolate the final product.
-
Combine the pure fractions containing this compound.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Data Presentation
Table 2: Summary of Purification Results (Hypothetical Data)
| Parameter | Value |
| Crude Purity | 90% (racemic mixture) |
| Final Purity (S-enantiomer) | >99% |
| Enantiomeric Excess (e.e.) | >99% |
| Yield | 85% |
Visualizations
References
Application Notes and Protocols for (S)-N-Formylsarcolysine in Drug Discovery
A comprehensive search of publicly available scientific literature and databases did not yield specific and detailed information on the applications of (S)-N-Formylsarcolysine in drug discovery. The following information is based on the broader context of its parent compound, sarcolysine (also known as melphalan), and its derivatives.
Sarcolysine, an alkylating agent, has been a cornerstone in cancer chemotherapy for decades. Its derivatives are continuously being explored to enhance efficacy, improve selectivity, and overcome resistance. While specific data on the N-formyl derivative is scarce, the general principles of modifying sarcolysine provide a framework for its potential applications and study.
General Applications in Drug Discovery for Sarcolysine Derivatives
Derivatives of sarcolysine are primarily investigated for their potential as anticancer agents. The core mechanism of action revolves around the alkylating properties of the bis(2-chloroethyl)amine group, which cross-links DNA, leading to the inhibition of DNA replication and ultimately cell death.
Key Research Areas:
-
Enhanced Cytotoxicity: Modifications to the sarcolysine molecule aim to increase its cytotoxic effects against cancer cells.
-
Improved Cellular Uptake: Strategies are developed to increase the accumulation of the drug within tumor cells, potentially by utilizing amino acid transporters.
-
Reduced Toxicity: A significant goal is to design derivatives with lower toxicity towards normal, healthy cells, thereby improving the therapeutic index.
-
Overcoming Drug Resistance: Novel analogs are synthesized to be effective against cancers that have developed resistance to melphalan and other alkylating agents.
Mechanism of Action of Sarcolysine and its Derivatives
The primary mechanism of action for sarcolysine and its derivatives is the alkylation of DNA. The bis(2-chloroethyl)amine moiety forms highly reactive carbonium ion intermediates. These intermediates then covalently bind to the N7 position of guanine bases in DNA. This can lead to:
-
Intra-strand and Inter-strand Cross-linking: Formation of covalent bonds between adjacent guanine bases on the same or opposite DNA strands.
-
DNA Damage and Strand Breakage: The cross-linking distorts the DNA helix, interfering with DNA replication and transcription.
-
Induction of Apoptosis: The extensive DNA damage triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.
Derivatives of sarcolysine are expected to follow a similar mechanistic pathway, although modifications could influence their reactivity, cellular uptake, and interaction with DNA repair mechanisms. In some cases, these derivatives have been shown to induce other forms of cell death, such as mitotic catastrophe, autophagy, or necroptosis, particularly in cells resistant to apoptosis.
Putative Signaling Pathway for Sarcolysine-Induced Apoptosis
Caption: Putative pathway of sarcolysine-induced apoptosis.
Experimental Protocols
While specific protocols for this compound are not available, the following are general methodologies used for evaluating sarcolysine derivatives.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
1. Cell Culture:
- Culture cancer cell lines (e.g., multiple myeloma, leukemia, or solid tumor lines) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Harvest cells during the logarithmic growth phase.
- Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
3. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions to create a range of concentrations.
- Treat the cells with the compound dilutions and include a vehicle control.
4. Incubation:
- Incubate the plates for a specified period (e.g., 48 or 72 hours).
5. Viability Assessment (e.g., using Resazurin Assay):
- Add resazurin solution to each well and incubate for 2-4 hours.
- Measure the fluorescence or absorbance using a plate reader.
6. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot a dose-response curve and determine the IC50 value using non-linear regression.
Protocol 2: DNA Damage Assessment (Comet Assay)
This protocol assesses the extent of DNA damage induced by the compound.
1. Cell Treatment:
- Treat cells in culture with this compound at various concentrations for a defined period (e.g., 4, 24, 48 hours).
2. Cell Harvesting and Embedding:
- Harvest the cells and mix them with low-melting-point agarose.
- Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
3. Lysis:
- Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear material.
4. Electrophoresis:
- Place the slides in an electrophoresis tank with an alkaline buffer.
- Run electrophoresis at a low voltage to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail".
5. Staining and Visualization:
- Stain the DNA with a fluorescent dye (e.g., DAPI or SYBR Green).
- Visualize the comets using a fluorescence microscope and capture images.
6. Data Analysis:
- Use image analysis software to quantify the amount of DNA in the comet tail, which is proportional to the extent of DNA damage.
Experimental Workflow for Evaluating Sarcolysine Derivatives
Caption: General workflow for preclinical drug discovery of sarcolysine derivatives.
Quantitative Data
As no specific quantitative data for this compound was found, the following table presents hypothetical data for illustrative purposes, based on typical findings for melphalan and its more active derivatives in hematological cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µM) |
| Melphalan | RPMI 8226 (Multiple Myeloma) | Resazurin Viability (48h) | 8.9 ± 0.3 |
| This compound (Hypothetical) | RPMI 8226 (Multiple Myeloma) | Resazurin Viability (48h) | 4.5 ± 0.2 |
| Melphalan | HL-60 (Leukemia) | Resazurin Viability (48h) | 12.1 ± 0.5 |
| This compound (Hypothetical) | HL-60 (Leukemia) | Resazurin Viability (48h) | 6.3 ± 0.4 |
Note: The data for this compound is purely hypothetical and intended to illustrate how such data would be presented. Actual values would need to be determined experimentally.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-N-Formylsarcolysine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (S)-N-Formylsarcolysine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-formylation of (S)-Sarcolysine?
A1: The most prevalent and effective methods for the N-formylation of amino acids like (S)-Sarcolysine involve the use of a formylating agent such as formic acid, often in the presence of an activating agent. Common methods include:
-
Formic Acid and Acetic Anhydride: This combination in situ generates a mixed anhydride, which is a potent formylating agent.[1][2] This method is often high-yielding but requires careful control of reaction conditions to avoid side reactions.
-
Formic Acid with a Coupling Reagent: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to activate formic acid, facilitating the formylation of the amino group.
-
Ethyl Formate: This reagent can be used for N-formylation, sometimes in the presence of a catalyst or under reflux conditions.[3][4]
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges include:
-
Side Reactions: The bis(2-chloroethyl)amino group in sarcolysine is susceptible to hydrolysis and other side reactions under harsh conditions.
-
Racemization: The chiral center of the amino acid can be prone to racemization, especially in the presence of strong bases or elevated temperatures, leading to a mixture of (S) and (R) enantiomers.[5]
-
Purification: Separating the desired product from starting material, byproducts, and reagents can be challenging.
-
Low Yields: Inefficient formylation or product degradation can lead to lower than expected yields.
Q3: How can I minimize racemization during the synthesis?
A3: To minimize racemization:
-
Control the Temperature: Perform the reaction at low temperatures (e.g., 0-25 °C).
-
Choice of Base: If a base is required, use a sterically hindered, non-nucleophilic base.
-
Reaction Time: Keep the reaction time as short as possible while ensuring complete conversion.
-
Mild Reagents: Employ mild formylating agents and conditions. The use of acetic formic anhydride generated in situ is often a good choice as it can be used under relatively mild conditions.[6]
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4: The following techniques are recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify the yield. Chiral HPLC can be used to assess the enantiomeric purity.[7][8][9][10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[8][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation of the N-formyl group.[10][14][15][16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Increase the reaction time or temperature moderately.- Ensure the formylating agent is fresh and active.- Increase the molar excess of the formylating agent. |
| Degradation of starting material or product. | - Use milder reaction conditions (lower temperature).- Reduce the reaction time.- Ensure the absence of water if using moisture-sensitive reagents. | |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Formation of side products (e.g., hydrolysis of the chloroethyl groups). | - Maintain anhydrous conditions if necessary.- Use a less acidic or basic environment if possible. |
| Incomplete reaction. | - See "Incomplete reaction" under "Low Yield". | |
| Racemization Detected by Chiral HPLC | Reaction temperature is too high. | - Perform the reaction at a lower temperature (e.g., 0 °C). |
| Presence of a strong base. | - Use a weaker or sterically hindered base, or perform the reaction in the absence of a base if possible. | |
| Prolonged reaction time. | - Monitor the reaction closely and quench it as soon as the starting material is consumed. | |
| Difficulty in Product Purification | Product is co-eluting with impurities. | - Optimize the chromatography conditions (solvent system, gradient).- Consider a different purification technique (e.g., recrystallization). |
| Product is unstable on silica gel. | - Use a neutral or deactivated silica gel for chromatography.- Minimize the time the product is on the column. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Formic Acid and Acetic Anhydride
This protocol is based on a general and widely used method for the N-formylation of amino acids.[1][2][6]
Materials:
-
(S)-Sarcolysine (Melphalan)
-
Formic Acid (98-100%)
-
Acetic Anhydride
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Formylating Agent (Acetic Formic Anhydride):
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add acetic anhydride (1.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add formic acid (1.0 equivalent) dropwise to the stirred acetic anhydride.
-
Stir the mixture at 0 °C for 1-2 hours to allow for the in situ formation of acetic formic anhydride.
-
-
N-Formylation Reaction:
-
In a separate flame-dried flask, dissolve (S)-Sarcolysine (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add the pre-formed acetic formic anhydride solution to the sarcolysine solution via a cannula or dropping funnel.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC (a typical mobile phase would be a mixture of dichloromethane and methanol). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the reaction mixture by the slow addition of cold water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
-
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Data Presentation
Table 1: Comparison of N-Formylation Methods for Amino Acids
| Method | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Acetic Formic Anhydride | Formic Acid, Acetic Anhydride | High | High reactivity, good yields.[1] | Requires careful temperature control to avoid side reactions. |
| DCC Coupling | Formic Acid, DCC | Moderate to High | Good for sensitive substrates. | DCC and its urea byproduct can be difficult to remove. |
| Ethyl Formate | Ethyl Formate | Moderate | Milder conditions.[3] | Often requires longer reaction times or heating. |
Table 2: Expected Analytical Data for this compound
| Analytical Technique | Expected Result |
| Appearance | White to off-white solid. |
| Molecular Formula | C₁₄H₁₈Cl₂N₂O₃ |
| Molecular Weight | 337.21 g/mol |
| ¹H NMR | Signals corresponding to the formyl proton (singlet, ~8.2 ppm), aromatic protons, the α-proton of the amino acid, the β-protons, and the protons of the bis(2-chloroethyl)amino group. |
| ¹³C NMR | A signal for the formyl carbonyl carbon (~160-165 ppm), in addition to signals for the aromatic carbons, the α-carbon, the β-carbon, and the carbons of the bis(2-chloroethyl)amino group. |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 338.07 |
| Chiral HPLC | A single major peak corresponding to the (S)-enantiomer when using a suitable chiral stationary phase. |
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Melphalan (intra-arterial route, intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 6. jetir.org [jetir.org]
- 7. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. forskning.ruc.dk [forskning.ruc.dk]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: (S)-N-Formylsarcolysine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of (S)-N-Formylsarcolysine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-formylation of (S)-sarcolysine?
A1: The synthesis of this compound, a derivative of melphalan, is prone to several side reactions that can affect the purity and yield of the final product. Key side reactions include:
-
Racemization: Formation of the D-isomer is a common issue, affecting the stereochemical purity of the target molecule.[1]
-
Hydrolysis: The bis(2-chloroethyl)amino group is susceptible to hydrolysis, leading to the formation of dihydroxy melphalan.[1]
-
Esterification: If the reaction is carried out in an alcohol-based solvent or with alcoholic impurities, the carboxylic acid group of sarcolysine can be esterified, forming products like Melphalan Methyl Ester.[1][2]
-
Dimerization: Impurities such as Melphalan dimer impurity G can form, particularly under certain reaction conditions.
-
Over-formylation: While less common for amino acids, if other reactive sites are present, multiple formyl groups could potentially be added.
-
Degradation: Photodegradation can lead to impurities such as 4-amino-L-phenylalanine.[3]
Q2: How can I prevent the formation of the D-isomer during synthesis?
A2: Minimizing racemization is critical for maintaining the biological activity of the (S)-enantiomer. Strategies to prevent the formation of the D-isomer include:
-
Mild Reaction Conditions: Employing lower temperatures can reduce the rate of racemization. Reactions carried out at 4°C have shown significantly better yields compared to those at room temperature, suggesting better control over side reactions.[4]
-
Choice of Reagents: Using activating agents that minimize racemization, such as certain carbodiimides (EDCI) in combination with additives like Oxyma, can be effective.[5][6]
-
Control of pH: Maintaining the reaction mixture at an appropriate pH is crucial, as strongly acidic or basic conditions can promote racemization.
Q3: What causes the formation of dihydroxy melphalan and how can it be avoided?
A3: Dihydroxy melphalan is a hydrolysis product where the two chlorine atoms of the nitrogen mustard group are replaced by hydroxyl groups. This is a significant impurity affecting the potency of the final product.[1] To avoid its formation:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. The presence of water is the primary driver for this side reaction.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the introduction of atmospheric moisture.
-
Control of pH: Avoid highly acidic or basic aqueous work-up conditions where hydrolysis can be accelerated.
Q4: Is O-formylation a potential side reaction, and how can I ensure selective N-formylation?
A4: O-formylation of the carboxylic acid group to form a formic anhydride intermediate is a potential competing reaction. However, selective N-formylation is generally favored. To ensure selectivity:
-
Chemoselective Reagents: Use formylating agents that are more reactive towards amines than carboxylic acids.[5]
-
Reaction Conditions: Mild reaction conditions, such as lower temperatures, favor the more nucleophilic amine's attack over the carboxylate.[5]
-
pH Control: In reactions involving formic acid, adding a base like sodium bicarbonate can deprotonate the carboxylic acid, making it less reactive towards self-condensation or O-formylation.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC to ensure the starting material is fully consumed.[5] Extend the reaction time if necessary. |
| Degradation of starting material or product. | Use purified, dry solvents and run the reaction under an inert atmosphere. Avoid excessive heat, as higher temperatures can lead to resin formation or degradation.[1] | |
| Suboptimal formylating agent. | The choice of formylating agent is critical. Acetic formic anhydride is highly effective but moisture-sensitive.[7] Formic acid with a coupling agent like EDCI or DCC offers a milder alternative.[4][6] | |
| Multiple Impurities Detected (TLC/HPLC) | Formation of common side products. | Compare the retention times/Rf values with known standards of melphalan impurities like the D-isomer, dihydroxy melphalan, or dimer G.[1][2] |
| Presence of water in the reaction. | This leads to hydrolysis products. Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Racemization has occurred. | Use chiral HPLC to confirm the presence of the D-isomer. Optimize reaction temperature and reagent choice to minimize racemization.[4] | |
| Product is Difficult to Purify | Co-eluting impurities. | Adjust the mobile phase polarity or change the stationary phase for column chromatography. Sometimes, converting the product to a salt can aid in purification via crystallization. |
| Formation of urea by-products (from DCC/EDCI). | If using carbodiimide activators, by-products like dicyclohexylurea (DCU) can complicate purification. DCU is poorly soluble in many organic solvents and can often be removed by filtration.[4] |
Quantitative Data Summary
The following table lists common impurities associated with melphalan, the parent compound of this compound. The presence of these impurities indicates specific side reactions during synthesis.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin |
| D-Isomer Melphalan | C₁₃H₁₈Cl₂N₂O₂ | 305.20 | Racemization |
| Dihydroxy Melphalan (Impurity D) | C₁₃H₁₉ClN₂O₃ | 286.76 (as monochloro) | Hydrolysis |
| Melphalan Methyl Ester | C₁₄H₂₀Cl₂N₂O₂ | 319.23 | Esterification |
| Melphalan Impurity G (Dimer) | C₃₀H₃₇Cl₃F₆N₄O₈ | 801.99 (di-TFA Salt) | Dimerization |
| Melphalan Impurity H | C₁₄H₂₀Cl₂N₂O₂ | 319.23 | Side Reaction |
| Melphalan Impurity I | C₁₄H₂₁ClN₂O₃ | 300.78 | Side Reaction |
Data sourced from Daicel Pharma and Pharmaffiliates.[1][2]
Experimental Protocols
Protocol: Selective N-Formylation of (S)-Sarcolysine using EDCI/Oxyma
This protocol is adapted from a mild formylation procedure for amino acids, designed to minimize side reactions.[5][6]
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-sarcolysine (1 equivalent) in a mixture of DMF and water (e.g., 9:1 v/v).
-
Base Addition: Cool the solution to 0°C in an ice bath. Add sodium bicarbonate (NaHCO₃, 2 equivalents) to the solution and stir.
-
Activator Addition: Add a water-soluble coupling additive like Oxyma (1.1 equivalents) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 equivalents).
-
Formylating Agent: Slowly add formic acid (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, perform a standard aqueous work-up. Quench the reaction with water, acidify slightly with dilute HCl to ~pH 3, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
- 1. Melphalan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: (S)-N-Formylsarcolysine Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (S)-N-Formylsarcolysine.
Troubleshooting Guide
This guide addresses common challenges encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Initial Purification | Incomplete reaction or presence of starting materials. | Monitor the reaction completion using TLC or HPLC. If incomplete, consider extending the reaction time or adjusting stoichiometry. |
| Presence of unreacted formylating agent or byproducts. | Utilize an appropriate aqueous wash to remove water-soluble reagents. Consider a subsequent purification step like column chromatography. | |
| Formation of di-formylated or other side products. | Optimize reaction conditions (e.g., temperature, reagent addition rate) to minimize side product formation. Use high-resolution chromatography for separation. | |
| Presence of D-isomer Impurity | Racemization during the synthesis or formylation step. | Perform the reaction at a lower temperature. Use a non-racemizing coupling agent if applicable to the synthetic route. Chiral HPLC is necessary to resolve and quantify enantiomeric purity.[1][2] |
| Starting (S)-sarcolysine contains D-isomer impurity. | Ensure the enantiomeric purity of the starting material is high (>99.5%) using appropriate analytical techniques before starting the synthesis. | |
| Difficulty in Removing Melphalan Dimer-like Impurities | Self-reaction of the sarcolysine moiety, especially at neutral or high pH.[3] | Maintain a slightly acidic pH during purification and storage. Use reversed-phase HPLC with a suitable gradient for effective separation of such dimers.[3][4] |
| Low Yield After Column Chromatography | Product is highly polar and shows poor elution. | Use a more polar mobile phase system. Consider using a different stationary phase, such as a C8 or a phenyl column instead of a C18. |
| Product degradation on the silica gel column. | Deactivate the silica gel by pre-treating it with a small percentage of a base like triethylamine in the mobile phase, or use neutral alumina. | |
| Product Oiling Out During Crystallization | High concentration of impurities preventing crystal lattice formation. | First, purify the crude product by column chromatography to remove the bulk of impurities before attempting crystallization.[5] |
| Inappropriate solvent system for crystallization. | Perform a systematic solvent screening to find a suitable solvent or solvent mixture for crystallization. Anti-solvent precipitation can also be an effective method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common type of impurity found during the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials such as (S)-sarcolysine and the formylating agent. Other significant impurities can include hydrolysis products and dimer-like structures formed from the reactive chloroethyl groups, similar to what is observed with melphalan.[3]
Q2: How can I confirm the enantiomeric purity of my purified this compound?
A2: The most reliable method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers, allowing for their quantification.[1][2][] Capillary Electrophoresis (CE) with a chiral selector is also a powerful technique for this purpose.[7][8]
Q3: My NMR spectrum looks clean, but HPLC shows multiple peaks. Why?
A3: NMR spectroscopy may not be sensitive enough to detect small amounts of impurities, especially if their protons overlap with those of the main compound. HPLC, particularly with a high-resolution column, offers much higher sensitivity and separation efficiency, revealing impurities that are not visible by NMR. These could be isomers or closely related byproducts.
Q4: What type of chromatography is best suited for purifying this compound?
A4: Reversed-phase HPLC (RP-HPLC) is generally the most effective technique for the final purification of polar compounds like this compound and its derivatives.[4] For initial, larger-scale purification, flash column chromatography on silica gel can be used, though care must be taken to avoid degradation.
Q5: Can I use crystallization as a primary purification method?
A5: Crystallization can be a very effective purification method, especially for removing impurities with different solubility profiles.[5][] However, for high-purity requirements, it is often best used as a final polishing step after chromatographic purification has removed the majority of impurities. Preferential crystallization might be an option if the compound forms a conglomerate.[5]
Experimental Protocols
Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity
-
Column: Chiralcel OD-H or equivalent polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid for acidic compounds. The exact ratio may need optimization.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Dissolve a small sample of the purified product in the mobile phase. Inject onto the column and monitor the chromatogram for the separation of the (S) and (R) enantiomers. Calculate the enantiomeric excess (% ee) based on the peak areas.
Protocol 2: Purification by Reversed-Phase Preparative HPLC
-
Column: C18 column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Dissolve the crude product in a minimal amount of the initial mobile phase composition. Filter the solution and inject it onto the preparative HPLC system. Collect fractions corresponding to the main product peak. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
References
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. WO2014191426A1 - Process for the purification of melphalan - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis | MDPI [mdpi.com]
Technical Support Center: Optimizing N-Formylation of Sarcolysine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-formylation of sarcolysine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-formylation of sarcolysine?
A1: The most common methods for N-formylation of amino acids like sarcolysine involve the use of formic acid, often in the presence of a dehydrating agent or an activating agent. Key methods include:
-
Formic Acid and Acetic Anhydride: This mixture generates mixed formic acetic anhydride in situ, which is a potent formylating agent.
-
Formic Acid with a Carbodiimide: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to activate the formic acid.
-
Formic Acid with Dean-Stark Trap: Refluxing in a solvent like toluene with a Dean-Stark trap removes water and drives the equilibrium towards the formylated product.
-
N-formylmorpholine dimethylacetal: This reagent has been used for the N-formylation of the related compound, melphalan.
Q2: What are the potential side reactions to consider during the N-formylation of sarcolysine?
A2: The primary concerns are the reactivity of the bis(2-chloroethyl)amino group and the carboxylic acid moiety. Potential side reactions include:
-
O-formylation: Formation of a formate ester at the carboxylic acid. This is generally less favorable than N-formylation.
-
Reaction at the Nitrogen Mustard Moiety: The nitrogen mustard is a nucleophile and could potentially react with the formylating agent, though this is less likely than reaction at the more nucleophilic primary amine. Under strongly acidic or basic conditions, the nitrogen mustard can degrade.
-
Racemization: As with many reactions involving amino acids, there is a risk of racemization at the chiral center, although many modern formylation methods have been shown to proceed with minimal racemization.
Q3: How can I monitor the progress of the N-formylation reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A co-spot of the starting material and the reaction mixture on the TLC plate will help in determining the consumption of the starting material. LC-MS is particularly useful for confirming the formation of the desired product by observing its molecular weight.
Troubleshooting Guides
Issue 1: Low Yield of N-formyl Sarcolysine
Low yields are a common issue in N-formylation reactions. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. - Use a more potent formylating agent (e.g., pre-formed acetic formic anhydride). |
| Decomposition of Starting Material or Product | - Use milder reaction conditions (lower temperature, shorter reaction time). - Ensure the pH of the reaction is controlled, as the nitrogen mustard moiety can be sensitive to strong acids or bases. |
| Suboptimal Reagent Stoichiometry | - Optimize the molar ratio of the formylating agent to sarcolysine. An excess of the formylating agent may be required, but a large excess can lead to side reactions. |
| Moisture in the Reaction | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Work-up and Purification | - Optimize the extraction and purification procedure to minimize product loss. - Consider using column chromatography for purification if the crude product is not of sufficient purity. |
Issue 2: Formation of Impurities
The presence of impurities can complicate purification and affect the quality of the final product.
| Observed Impurity | Potential Cause | Suggested Solution | | :--- | :--- | | Unreacted Sarcolysine | Incomplete reaction. | See "Incomplete Reaction" in the Low Yield section. | | Di-formylated Product | Use of a highly reactive formylating agent or harsh conditions. | - Use a milder formylating agent. - Reduce the stoichiometry of the formylating agent. - Lower the reaction temperature. | | O-formylated Product | Reaction at the carboxylic acid. | - N-formylation is generally favored over O-formylation. If O-formylation is significant, consider protecting the carboxylic acid prior to formylation. | | Degradation Products of the Nitrogen Mustard | Instability of the bis(2-chloroethyl)amino group. | - Avoid high temperatures and strongly acidic or basic conditions. - Use a milder formylation method. |
Data Presentation: Comparison of N-Formylation Methods
| Method | Typical Reagents | Typical Conditions | Reported Yields (for amino acids) | Advantages | Disadvantages |
| Acetic Formic Anhydride | Formic acid, Acetic anhydride | Room temperature or slightly elevated | 80-95% | High yields, relatively fast reactions. | The anhydride is moisture-sensitive. |
| Formic Acid with Dean-Stark | Formic acid, Toluene | Reflux | 90-98% | High yields, simple procedure. | Requires higher temperatures, which may not be suitable for sensitive substrates. |
| Formic Acid with EDCI | Formic acid, EDCI, Base | Room temperature | 70-90% | Mild conditions. | EDCI and byproducts can be difficult to remove. |
| Catalytic Formylation | Formic acid, Catalyst (e.g., ZnO, Iodine) | 70-80 °C | 85-95% | Milder than uncatalyzed high-temperature methods. | Catalyst may need to be removed. |
Experimental Protocols
Protocol 1: N-Formylation of Sarcolysine using Formic Acid and Acetic Anhydride
This protocol is a general guideline and should be optimized for the specific substrate.
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sarcolysine (1 equivalent) in anhydrous formic acid (10-15 equivalents). Cool the solution to 0 °C in an ice bath.
-
Reaction: Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1) or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and stir for 30 minutes to hydrolyze any remaining anhydride. Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: N-Formylation of Sarcolysine using Formic Acid with a Dean-Stark Trap
This method is suitable for driving the reaction to completion by removing water.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add sarcolysine (1 equivalent), formic acid (1.2-2 equivalents), and toluene (sufficient to suspend the starting material).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-9 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.
Visualization of Workflows
Caption: A generalized experimental workflow for the N-formylation of sarcolysine.
Technical Support Center: (S)-N-Formylsarcolysine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-N-Formylsarcolysine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
General Handling and Storage
-
Question: How should this compound be stored?
-
Question: What is the recommended solvent for dissolving this compound?
-
Answer: Due to the lack of specific data for this compound, it is advisable to first attempt dissolution in common biocompatible solvents such as DMSO or ethanol, followed by dilution in aqueous buffers or cell culture media. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
-
Question: My this compound solution appears cloudy or precipitated after dilution in aqueous buffer. What should I do?
-
Answer: This may indicate poor solubility in the chosen buffer. Try the following:
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Increase the concentration of the initial stock solution in an organic solvent before further dilution.
-
Gently warm the solution (e.g., to 37°C) to aid dissolution, but be cautious as heat can accelerate degradation of alkylating agents.[1]
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Test different aqueous buffers with varying pH values, as the solubility of amino acid derivatives can be pH-dependent.
-
-
In Vitro Cell-Based Assays
-
Question: I am not observing the expected cytotoxicity with this compound in my cell line. What are the possible reasons?
-
Answer: Several factors could contribute to a lack of cytotoxic effect:
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Compound Instability: this compound, like melphalan, is susceptible to hydrolysis in aqueous solutions.[1] Ensure that the compound is freshly prepared and added to the cells immediately after dilution. The half-life of melphalan in cell culture medium at 37°C is approximately 1.13 hours.[1]
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to alkylating agents. Mechanisms of resistance to melphalan include decreased drug uptake, increased DNA repair capacity, and detoxification by glutathione S-transferases.
-
Incorrect Dosing: The concentration range used may be too low. It is recommended to perform a dose-response experiment over a wide range of concentrations to determine the IC50 value for your specific cell line.
-
Sub-optimal Assay Conditions: Ensure that the cell seeding density, incubation time, and assay reagents are optimized for your experiment.
-
-
-
Question: I am observing high variability between replicate wells in my cytotoxicity assay. How can I improve the consistency?
-
Answer: High variability can be caused by several factors:
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Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during cell plating.
-
Edge Effects: To minimize evaporation and temperature fluctuations in the outer wells of a microplate, consider not using the outermost wells for experimental data or filling them with sterile PBS or media.
-
Inconsistent Compound Dilution: Prepare a master mix of the final compound concentration to add to all replicate wells to ensure consistency.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques.
-
-
-
Question: How can I confirm that the observed cell death is due to apoptosis induced by this compound?
-
Answer: You can use several assays to detect apoptosis, such as:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[2]
-
-
Analytical and Mechanistic Studies
-
Question: How can I monitor the stability or metabolism of this compound in my experimental system?
-
Answer: High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing this compound and its potential metabolites. A reverse-phase C18 column with a gradient elution of acetonitrile and water containing an ion-pairing agent like trifluoroacetic acid (TFA) can be a good starting point for method development.[3][4]
-
-
Question: What is the expected mechanism of action of this compound?
-
Answer: As a derivative of melphalan, this compound is expected to act as a bifunctional alkylating agent. It likely forms covalent bonds with the N7 position of guanine in DNA, leading to the formation of DNA monoadducts and interstrand crosslinks.[5][6][7] This DNA damage blocks DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[7][8]
-
Data Presentation
Table 1: Comparative Cytotoxicity of Melphalan and its Derivatives in Hematological Malignancy Cell Lines
| Compound | Cell Line | IC50 (µM) after 48h Incubation |
| Melphalan (MEL) | RPMI8226 (Multiple Myeloma) | 8.9[2] |
| THP-1 (Acute Monocytic Leukemia) | 6.26[2] | |
| HL-60 (Promyelocytic Leukemia) | 3.78[2] | |
| EM-T-MEL (Esterified Thiomorpholine Derivative) | RPMI8226 | ~4.5 (estimated from graph)[3] |
| THP-1 | ~0.6 (estimated from graph)[3] | |
| HL-60 | ~0.7 (estimated from graph)[3] | |
| EM-I-MEL (Esterified Indoline Derivative) | RPMI8226 | ~6.0 (estimated from graph)[3] |
| THP-1 | ~1.2 (estimated from graph)[3] | |
| HL-60 | ~1.5 (estimated from graph)[3] |
Note: Data for EM-T-MEL and EM-I-MEL are estimated from graphical representations in the source material and are presented for comparative purposes.
Experimental Protocols
1. Cytotoxicity Assay (Resazurin-Based)
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.[2]
-
Materials:
-
96-well black, clear-bottom tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Resazurin sodium salt solution (e.g., 0.1% w/v in PBS)
-
Plate reader with fluorescence detection (Excitation ~530-560 nm, Emission ~590 nm)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove 100 µL of medium from each well and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of resazurin solution to each well (final concentration of 10 µg/mL).
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. DNA Damage Assessment (Comet Assay)
This protocol provides a method to quantify DNA strand breaks induced by this compound.[3]
-
Materials:
-
Treated and control cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., DAPI or SYBR Green)
-
Fluorescence microscope with appropriate filters
-
-
Procedure:
-
Coat microscope slides with a layer of 1% NMPA and allow to dry.
-
Harvest cells and resuspend in PBS at a concentration of ~1 x 10^5 cells/mL.
-
Mix the cell suspension with 0.5% LMPA at a 1:10 (v/v) ratio at 37°C.
-
Pipette 75 µL of the cell/agarose mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice.
-
Remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Gently remove the slides, neutralize with neutralization buffer, and stain with a DNA-binding dye.
-
Visualize the comets using a fluorescence microscope and quantify the percentage of DNA in the tail using appropriate software. An increase in tail DNA indicates a higher level of DNA damage.[3]
-
Visualizations
Caption: A typical experimental workflow for evaluating the in vitro effects of this compound.
Caption: Proposed signaling pathway for this compound-induced DNA damage response.
References
- 1. Stability of melphalan solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkylation of DNA by melphalan with special reference to adenine derivatives and adenine-guanine cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylation of DNA by melphalan in relation to immunoassay of melphalan-DNA adducts: characterization of mono-alkylated and cross-linked products from reaction of melphalan with dGMP and GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Melphalan? [synapse.patsnap.com]
- 8. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells [mdpi.com]
preventing racemization during (S)-N-Formylsarcolysine synthesis
Welcome to the technical support center for the synthesis of (S)-N-Formylsarcolysine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to ensure the stereochemical integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in this compound synthesis?
A1: Racemization is the conversion of a pure enantiomer, in this case, the (S)-enantiomer of sarcolysine, into a mixture containing both (S) and (R) enantiomers. This process leads to a loss of stereochemical purity. For pharmacologically active molecules like sarcolysine derivatives, the desired biological activity is often associated with only one enantiomer. The presence of the other enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesired side effects. Therefore, preventing racemization is crucial to obtain a pure and effective final product.[1]
Q2: What is the primary mechanism of racemization during the N-formylation of sarcolysine?
A2: The most common mechanism for racemization in N-acylation of amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] In the presence of a base, the proton on the chiral alpha-carbon of this intermediate becomes acidic and can be easily removed. This deprotonation leads to a planar, achiral intermediate. Subsequent reprotonation can occur from either side, resulting in a mixture of both (S) and (R) enantiomers.
Q3: Which factors have the most significant impact on racemization during this synthesis?
A3: Several factors can influence the extent of racemization:
-
Formylating Agent/Coupling Reagents: The choice of reagent to introduce the formyl group is critical. Some methods, especially those requiring harsh conditions or strong bases, are more prone to causing racemization.
-
Base: The type of base, its strength, and stoichiometry are crucial. Strong bases can readily promote the abstraction of the alpha-proton, leading to racemization.
-
Temperature: Higher reaction temperatures can increase the rate of racemization.
-
Solvent: The polarity of the solvent can play a role in stabilizing intermediates that lead to racemization.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, with a focus on preventing racemization.
| Problem | Potential Cause | Recommended Solution |
| High levels of the (R)-enantiomer detected by chiral HPLC. | The chosen N-formylation method is too harsh. | Switch to a milder formylation method known to suppress racemization, such as using a pre-formed mixed anhydride of formic acid and acetic anhydride at low temperatures.[2][3] |
| The base used is too strong or used in excess. | Use a weaker, non-nucleophilic base like pyridine or N-methylmorpholine (NMM) instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). Use the minimum necessary amount of base. | |
| The reaction temperature is too high. | Perform the N-formylation reaction at a lower temperature (e.g., 0 °C or below).[4] | |
| Low yield of the desired this compound. | Incomplete reaction. | Increase the reaction time, but continue to monitor for racemization. Ensure the formylating agent is fresh and used in appropriate stoichiometry. |
| Degradation of the starting material or product. | Sarcolysine (melphalan) is sensitive. Ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Difficulty in purifying the final product. | Presence of unreacted starting material and the undesired (R)-enantiomer. | Optimize the reaction to go to completion to minimize starting material in the final mixture. Preventing racemization is the best strategy to avoid the presence of the (R)-enantiomer, as its separation from the (S)-enantiomer can be challenging. |
Quantitative Data on Racemization
The following table presents data on the impact of different bases on the racemization of N-acetyl-L-phenylalanine during a TBTU-mediated amidation reaction. While this is not a formylation reaction, it provides valuable insight into how base selection can significantly affect the stereochemical outcome of N-acylation of a structurally similar amino acid.
| Base | Enantiomeric Excess (ee %) of (S)-enantiomer |
| DIPEA (Diisopropylethylamine) | 56% |
| TEA (Triethylamine) | 68% |
| NMM (N-Methylmorpholine) | 84% |
| Pyridine | 92% |
| (Data adapted from a study on N-acetyl-l-phenylalanine amidation, which is analogous to the N-acylation of sarcolysine.) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Mixed Anhydride Method
This protocol is adapted from a general method for the N-formylation of amino acids using acetic formic anhydride, which is known to minimize racemization.[2][3]
Materials:
-
(S)-Sarcolysine (L-Melphalan)
-
Acetic anhydride
-
Formic acid (98-100%)
-
Pyridine
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Acetic Formic Anhydride (AFA):
-
In a flame-dried, three-necked flask under an inert atmosphere, cool 1.2 equivalents of acetic anhydride to 0 °C.
-
Slowly add 1.0 equivalent of formic acid dropwise with stirring, while maintaining the temperature between 0 and 5 °C.
-
Stir the mixture at 0 °C for 2 hours to form the AFA reagent. Use this reagent immediately in the next step.
-
-
N-Formylation of (S)-Sarcolysine:
-
In a separate flame-dried flask under an inert atmosphere, suspend 1.0 equivalent of (S)-Sarcolysine in anhydrous diethyl ether.
-
Cool the suspension to -10 °C.
-
Slowly add 1.1 equivalents of the freshly prepared AFA solution to the sarcolysine suspension with vigorous stirring.
-
Add 1.0 equivalent of anhydrous pyridine dropwise, ensuring the temperature does not rise above -5 °C.
-
Allow the reaction to stir at -5 to 0 °C for 4-6 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a small amount of cold deionized water.
-
Separate the organic layer and wash it sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Protocol 2: Chiral HPLC Analysis of N-Formylsarcolysine
This protocol is adapted from a validated method for the chiral separation of the structurally similar N-acetyl-D/L-phenylalanine.[1][5]
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: A teicoplanin-based chiral stationary phase, such as Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm), is recommended for N-acylated amino acids.[1][6]
-
Solvents: HPLC grade methanol, glacial acetic acid, and triethylamine.
-
Sample: A solution of the synthesized N-Formylsarcolysine in the mobile phase.
Chromatographic Conditions:
-
Mobile Phase: 100% HPLC grade methanol with 0.1% acetic acid and 0.1% triethylamine (polar ionic mode).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (adjust wavelength for optimal response of sarcolysine derivative).
-
Injection Volume: 10 µL.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the components and degas using sonication or vacuum filtration before use.[1]
-
Sample Preparation: Prepare a stock solution of the synthesized N-Formylsarcolysine at a concentration of 1.0 mg/mL in the mobile phase. Dilute to a working concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the chiral column and record the chromatogram. The two enantiomers, this compound and any (R)-N-Formylsarcolysine formed due to racemization, should be resolved into two separate peaks.
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] * 100 where A_S is the area of the (S)-enantiomer peak and A_R is the area of the (R)-enantiomer peak.
Visualizations
Caption: Troubleshooting workflow for addressing racemization issues.
Caption: Reaction pathway for N-formylation and the side pathway leading to racemization.
References
Technical Support Center: (S)-N-Formylsarcolysine Production
Welcome to the technical support center for the synthesis and scale-up of (S)-N-Formylsarcolysine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of this compound from lab to pilot or industrial scale?
A1: Scaling up the synthesis of this compound, a derivative of melphalan, presents several key challenges. These include maintaining yield and purity, managing reaction exotherms, ensuring consistent mixing, dealing with potential solubility and aggregation issues, and developing robust purification methods that are both efficient and scalable.[1][2][3] Reagent stoichiometry and the choice of formylating agent, which may be manageable at a small scale, can become critical cost and waste factors at a larger scale.[2][4]
Q2: How does the choice of N-formylating agent impact the scalability of the synthesis?
A2: The choice of N-formylating agent is critical. While highly reactive agents like acetic formic anhydride may give good yields in the lab, they can be sensitive to moisture and difficult to handle on a large scale.[5] More practical and safer alternatives for scale-up include using formic acid with azeotropic water removal or solid, stable reagents like N-formylsaccharin.[5][6] The selection affects not only reaction conditions and safety but also the impurity profile and subsequent purification steps.
Q3: What analytical methods are essential for quality control during the scale-up process?
A3: A robust analytical program is crucial for successful scale-up.[1] Key methods include:
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High-Performance Liquid Chromatography (HPLC): To monitor reaction progress, assess purity, and quantify the final product and impurities. Developing a stability-indicating HPLC method is critical.[7][8]
-
Mass Spectrometry (MS): To confirm the identity of the desired product and characterize any impurities or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final compound and key intermediates.
-
Karl Fischer Titration: To determine water content, which can be critical for stability.
Q4: What are the main stability concerns for this compound?
A4: Like its parent compound, melphalan, this compound is susceptible to hydrolysis, particularly due to the presence of the amide and the reactive bis(2-chloroethyl)amino group.[9][10] Forced degradation studies under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress conditions are necessary to understand its degradation pathways and establish appropriate storage and handling conditions.[8][11] The rate of hydrolysis is often dependent on pH and temperature.[10][12]
Troubleshooting Guide
Problem 1: Low Yield in the N-Formylation Step
Q: My reaction yield has dropped significantly after increasing the batch size. What are the potential causes and solutions?
A: This is a common issue in process scale-up. The causes can be traced to several factors related to reaction kinetics and physical conditions.
Possible Causes & Solutions
| Cause | Recommended Action |
| Inefficient Mixing | At larger scales, inadequate agitation can create localized "hot spots" or areas of poor reagent distribution. Verify that the vessel geometry and impeller design are appropriate for the scale. Consider using overhead stirring with a properly sized impeller to ensure homogeneity. |
| Poor Temperature Control | The N-formylation reaction may be exothermic. A larger volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient.[2] This can lead to side reactions or degradation. Implement a staged reagent addition protocol and ensure your cooling system is adequate for the larger batch size. |
| Suboptimal Reagent Ratio | Reagent ratios that work at a small scale may need re-optimization.[2] While excess reagents can drive reactions to completion in the lab, this can be costly and lead to purification challenges at scale.[2] Perform a Design of Experiments (DoE) to find the optimal stoichiometry for the larger scale. |
| Incomplete Water Removal (if using Formic Acid) | When using formic acid, the water produced must be removed to drive the equilibrium towards the product. Ensure the Dean-Stark trap or other azeotropic distillation equipment is sized and operating correctly for the increased volume.[5] |
Below is a logic diagram to guide the troubleshooting process for low yield.
References
- 1. Peptide synthesis and the hidden complexities of scaling peptide therapeutics - Syngene International Ltd [syngeneintl.com]
- 2. the-tetras.com [the-tetras.com]
- 3. nuvisan.com [nuvisan.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
addressing low bioactivity of synthesized (S)-N-Formylsarcolysine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low bioactivity with synthesized (S)-N-Formylsarcolysine.
Troubleshooting Guide: Low Bioactivity of this compound
Low biological activity of a synthesized compound can arise from a multitude of factors, ranging from the compound's intrinsic properties to the experimental design. This guide provides a structured approach to identifying and resolving common issues.
Summary of Potential Issues and Solutions
| Category | Potential Cause | Recommended Action | Experimental Protocol |
| Compound Integrity | Impurities or byproducts from synthesis affecting activity. | Verify compound purity using HPLC and Mass Spectrometry. Re-purify if necessary. | --INVALID-LINK-- |
| Degradation of the compound due to improper storage. | Store the compound under recommended conditions (e.g., -20°C, desiccated, protected from light). Assess stability over time. | - | |
| Incorrect stereochemistry ((R)-isomer) leading to reduced activity. | Confirm the stereochemistry using chiral chromatography or polarimetry. | - | |
| Experimental Setup | Suboptimal assay conditions (e.g., incubation time, cell density). | Optimize assay parameters systematically. | --INVALID-LINK-- |
| Inappropriate solvent or vehicle control affecting cell health or compound solubility. | Test different biocompatible solvents (e.g., DMSO, ethanol) and ensure the final concentration does not exceed 0.1%. | - | |
| Cell line resistance or low expression of the target protein. | Use a panel of cell lines with varying sensitivity. Confirm target expression via Western Blot or qPCR. | - | |
| Compound Properties | Poor cell permeability. | Perform a cellular uptake assay to measure intracellular compound concentration. | --INVALID-LINK-- |
| High protein binding in culture medium sequestering the compound. | Measure the extent of protein binding in the presence of serum. | - | |
| Low intrinsic potency of the synthesized molecule. | Compare the activity with a known active compound or a different batch of the same compound. | - |
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound shows significantly lower cytotoxicity than expected based on literature values for similar compounds. What is the first thing I should check?
A1: The first and most critical step is to verify the identity and purity of your synthesized compound. Impurities from the synthesis process can interfere with the assay or the compound itself might have degraded. We recommend performing High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm the molecular weight and purity.
Q2: I've confirmed the purity of my compound, but the bioactivity is still low. Could the experimental conditions be the issue?
A2: Yes, suboptimal assay conditions are a common cause of unexpectedly low bioactivity. Factors such as cell density, incubation time, and the concentration of the vehicle (e.g., DMSO) can all impact the results. It is advisable to perform a matrix optimization of these parameters. For instance, test a range of cell seeding densities and measure viability at multiple time points (e.g., 24, 48, 72 hours).
Q3: How can I be sure that the compound is entering the cells to exert its effect?
A3: Poor cell permeability can be a significant barrier to bioactivity. A cellular uptake assay using a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the intracellular concentration of this compound is the most direct way to address this. If permeability is low, you might consider formulation strategies or chemical modifications to enhance uptake.
Q4: Is it possible that the cancer cell line I am using is resistant to this class of compound?
A4: Absolutely. Intrinsic or acquired resistance is a well-known phenomenon. This compound is an alkylating agent, and resistance can be mediated by mechanisms such as increased DNA repair, enhanced drug efflux, or altered signaling pathways. We recommend testing your compound on a panel of different cancer cell lines, including those known to be sensitive and resistant to other alkylating agents.
Q5: What is the expected mechanism of action for this compound, and how can I investigate if it's functioning as expected?
A5: As a derivative of sarcolysine, this compound is expected to act as a DNA alkylating agent, leading to DNA damage and subsequent apoptosis. To investigate this, you can perform assays to detect DNA damage (e.g., comet assay or staining for γH2AX foci) and apoptosis (e.g., Annexin V/PI staining or caspase activity assays).
Experimental Protocols
Protocol 1: Purity Analysis by HPLC-MS
-
Sample Preparation: Dissolve the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Analysis: Look for the expected mass-to-charge ratio of this compound and integrate the peak areas to determine purity.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Cellular Uptake Assay by LC-MS
-
Cell Seeding: Seed cells in a 6-well plate and grow to ~80-90% confluency.
-
Compound Treatment: Treat the cells with a known concentration of this compound (e.g., 10 µM) for a specific time (e.g., 2, 6, 24 hours).
-
Cell Lysis:
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells with a known volume of lysis buffer (e.g., methanol/water, 80/20 v/v) containing an internal standard.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant for LC-MS analysis.
-
LC-MS Analysis:
-
Use a calibrated standard curve of this compound to quantify the amount of compound in the cell lysate.
-
Normalize the amount of compound to the total protein concentration of the lysate (determined by a BCA assay).
-
Visualizations
Caption: Troubleshooting workflow for low bioactivity.
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for bioactivity assessment.
Validation & Comparative
Confirming the Stereochemistry of (S)-N-Formylsarcolysine: A Comparative Guide
For researchers and professionals in drug development, the precise determination of a molecule's stereochemistry is a critical step in ensuring its safety and efficacy. This guide provides a comparative overview of established analytical techniques for confirming the stereochemistry of (S)-N-Formylsarcolysine, a derivative of the alkylating agent sarcolysine. The methodologies outlined are based on established protocols for structurally analogous compounds, such as melphalan, and are intended to serve as a comprehensive resource for stereochemical validation.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical method for stereochemical confirmation depends on various factors, including the availability of instrumentation, the required sensitivity, and the stage of drug development. The following table summarizes and compares the key performance aspects of the most common techniques.
| Technique | Principle | Advantages | Limitations | Typical Application |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High resolution and accuracy, well-established for quantitative analysis, applicable to a wide range of molecules. | Requires a specific chiral column for the target molecule, method development can be time-consuming. | Quality control, enantiomeric purity determination, preparative separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) | Formation of diastereomeric complexes between the enantiomers and a CSA, resulting in distinct NMR signals for each enantiomer. | Provides structural information, non-destructive, can be used for a variety of nuclei (¹H, ¹³C, ³¹P, ¹⁹F).[1][2][3][4] | Lower sensitivity compared to HPLC, requires a suitable CSA, potential for signal overlap. | Structural elucidation, confirmation of enantiomeric excess, mechanistic studies. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound, providing the absolute three-dimensional structure. | Unambiguous determination of absolute stereochemistry. | Requires a single crystal of suitable quality, not applicable to non-crystalline materials. | Definitive proof of stereochemistry for crystalline solids. |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and accurate stereochemical analysis. Below are representative protocols for Chiral HPLC and NMR Spectroscopy, adapted from methodologies for similar amino acid derivatives.
1. Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This protocol is based on a validated method for the enantiomeric separation of melphalan, a close structural analog of sarcolysine.[5][6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Crownpak CR(+) (5 µm, 4.0 x 150 mm) or a similar crown ether-based chiral stationary phase.
-
Mobile Phase: A mixture of perchloric acid solution (pH 2.0-4.0) and methanol (e.g., 90:10 v/v). The pH of the aqueous phase is a critical parameter for achieving optimal separation.[5][6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of N-Formylsarcolysine in the mobile phase.
-
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the elution profile and record the chromatogram.
-
The retention times for the (S) and (R) enantiomers will differ, allowing for their identification and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
-
2. NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This protocol describes a general approach for enantiodiscrimination using a chiral solvating agent.[1][4]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): A commercially available or synthesized chiral molecule capable of forming diastereomeric complexes with the analyte. Examples include (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or derivatives of amino acids.
-
Solvent: An inert deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃, C₆D₆).
-
Procedure:
-
Prepare a solution of the N-Formylsarcolysine sample in the chosen deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the CSA to the NMR tube.
-
Acquire another ¹H NMR spectrum. In the presence of the CSA, the signals corresponding to the protons near the chiral center of the (S) and (R) enantiomers should be split into two distinct sets of peaks due to the formation of diastereomeric complexes.
-
The relative integration of these separated signals can be used to determine the enantiomeric ratio.
-
Visualizations
Experimental Workflow for Chiral HPLC Analysis
The following diagram illustrates the typical workflow for confirming the stereochemistry of this compound using chiral HPLC.
Caption: A flowchart outlining the key steps in the chiral HPLC analysis of this compound.
Logical Relationship for Stereochemical Confirmation
This diagram shows the logical progression from initial synthesis to the definitive confirmation of stereochemistry.
Caption: A diagram illustrating the relationship between synthesis and various analytical confirmation methods.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. The 31P‐NMR Spectroscopic Determination of the Enantiomeric Excess of Unprotected Amino Acids | Semantic Scholar [semanticscholar.org]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of (S)-N-Formylsarcolysine and its Enantiomer for Researchers and Drug Development Professionals
A comprehensive guide to the stereospecific activity of N-formylated sarcolysine derivatives, providing researchers, scientists, and drug development professionals with a detailed comparison based on available data for the parent compounds, L- and D-sarcolysine.
This guide explores the chemical properties, biological activity, and potential therapeutic applications of (S)-N-Formylsarcolysine and its enantiomer, (R)-N-Formylsarcolysine. While direct comparative studies on the N-formylated derivatives are limited, a robust body of evidence on the unmodified enantiomers, L-sarcolysine (melphalan) and D-sarcolysine, provides a strong foundation for understanding their likely pharmacological profiles. The biological activity of sarcolysine is known to be highly dependent on its stereochemistry, with the L-enantiomer being the therapeutically active form.
Chemical and Biological Properties
Sarcolysine, also known as phenylalanine mustard, is a derivative of the amino acid phenylalanine and a nitrogen mustard alkylating agent. Its cytotoxic effects are primarily attributed to its ability to induce DNA damage in cancer cells. The presence of a chiral center in the phenylalanine moiety gives rise to two enantiomers: (S)-sarcolysine (L-sarcolysine or melphalan) and (R)-sarcolysine (D-sarcolysine).
N-formylation, the addition of a formyl group to the amino group of sarcolysine, can modulate the physicochemical and pharmacological properties of the parent compound. This modification can influence factors such as cell permeability, metabolic stability, and interaction with biological targets.
Table 1: Comparative Properties of Sarcolysine Enantiomers
| Property | (S)-Sarcolysine (L-Sarcolysine/Melphalan) | (R)-Sarcolysine (D-Sarcolysine) |
| Biological Activity | High cytotoxic activity against various cancer cell lines. | Significantly lower to negligible cytotoxic activity. |
| Clinical Use | Used as a chemotherapeutic agent for multiple myeloma, ovarian cancer, and melanoma. | Not used clinically due to lack of efficacy. |
| Cellular Uptake | Actively transported into cells via amino acid transporters, primarily the L-type amino acid transporter 1 (LAT1). | Poorly recognized and transported by amino acid transporters. |
| Mechanism of Action | Induces cell death by alkylating DNA, leading to the formation of DNA cross-links and inhibition of DNA replication and transcription. | Assumed to have a similar mechanism but is not efficiently delivered into cells to exert a significant effect. |
Based on the established stereospecificity of sarcolysine, it is highly probable that This compound will retain the biological activity of its parent compound, melphalan, although the potency may be altered. The N-formylation may affect its interaction with amino acid transporters and its rate of intracellular hydrolysis to release the active alkylating agent. Conversely, (R)-N-Formylsarcolysine is expected to exhibit minimal to no cytotoxic activity, mirroring the inactivity of D-sarcolysine.
Mechanism of Action: The Role of Stereochemistry
The primary mechanism of action for sarcolysine involves the alkylation of DNA. The nitrogen mustard moiety forms a highly reactive aziridinium ion that covalently binds to the N7 position of guanine bases in DNA. This leads to the formation of interstrand and intrastrand cross-links, which disrupt DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).
The profound difference in the biological activity of the two enantiomers stems from their differential uptake into cancer cells. (S)-sarcolysine, being an analog of the essential amino acid L-phenylalanine, is recognized and actively transported into cells by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. This active transport mechanism leads to the accumulation of high intracellular concentrations of the drug, enabling it to effectively reach its target, the DNA.
In contrast, (R)-sarcolysine is a poor substrate for LAT1 and other amino acid transporters. Its entry into cells is significantly limited, preventing it from reaching the necessary concentrations to induce significant DNA damage.
N-formylation of the amino group could potentially alter the affinity of the sarcolysine enantiomers for LAT1. It is plausible that the formyl group may either hinder or be accommodated by the transporter's binding pocket. However, the fundamental stereochemical preference of the transporter for the L-configuration is expected to remain the dominant factor.
Caption: Stereospecific transport and mechanism of action of N-Formylsarcolysine enantiomers.
Experimental Protocols
To empirically determine and compare the cytotoxic activities of this compound and (R)-N-Formylsarcolysine, the following experimental protocols are recommended.
Synthesis of (S)- and (R)-N-Formylsarcolysine
Materials:
-
(S)-Sarcolysine (Melphalan) or (R)-Sarcolysine
-
Formic acid
-
Acetic anhydride
-
Anhydrous solvent (e.g., dichloromethane)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the respective sarcolysine enantiomer in the anhydrous solvent in the reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add a pre-mixed solution of formic acid and acetic anhydride to the reaction mixture while stirring.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction and purify the N-formylated product using appropriate chromatographic techniques.
-
Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Caption: General workflow for the synthesis of N-Formylsarcolysine enantiomers.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line (e.g., multiple myeloma cell line RPMI 8226)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
This compound and (R)-N-Formylsarcolysine stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and (R)-N-Formylsarcolysine in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 2: Hypothetical Comparative Cytotoxicity Data (IC50 Values in µM)
| Cell Line | This compound (Predicted) | (R)-N-Formylsarcolysine (Predicted) | Melphalan (Reference) |
| RPMI 8226 (Multiple Myeloma) | 1-10 | >100 | ~5-15 |
| A375 (Melanoma) | 5-25 | >100 | ~10-30 |
| OVCAR-3 (Ovarian Cancer) | 2-15 | >100 | ~8-20 |
Note: These are hypothetical values based on the known activity of melphalan and the expected inactivity of the (R)-enantiomer. Actual values would need to be determined experimentally.
Conclusion
The comparative analysis, based on the well-established stereospecificity of sarcolysine, strongly suggests that the biological activity of N-formylated sarcolysine is primarily dictated by the stereochemistry of the phenylalanine backbone. This compound is anticipated to be the active enantiomer, exhibiting cytotoxicity through a mechanism analogous to its parent compound, melphalan. In contrast, (R)-N-Formylsarcolysine is expected to be largely inactive due to its poor recognition by the cellular uptake machinery. The N-formylation may fine-tune the pharmacological properties, potentially impacting potency and pharmacokinetics, which warrants further investigation. The provided experimental protocols offer a framework for the empirical validation of these hypotheses and for the detailed characterization of these compounds for potential drug development applications.
Validating DNA as the Biological Target of (S)-N-Formylsarcolysine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological target of the novel compound (S)-N-Formylsarcolysine, a derivative of the known DNA alkylating agent sarcolysine. Given the structural similarity to sarcolysine (an isomer of melphalan), the putative biological target of this compound is deoxyribonucleic acid (DNA). This document outlines a series of experiments to test this hypothesis, comparing the hypothetical performance of this compound against the well-established DNA alkylating agent, melphalan. The addition of the N-formyl group to the sarcolysine structure may potentially alter its chemical properties, influencing its cell permeability, DNA binding affinity, and ultimately its cytotoxic efficacy.
Comparative Performance Overview
Here, we present a hypothetical comparison of this compound and Melphalan across key performance indicators for a DNA-targeting anticancer agent. The data for this compound is illustrative to guide experimental design and interpretation.
| Parameter | This compound (Hypothetical Data) | Melphalan (Reference Data) | Rationale for Hypothetical Improvement |
| Cell Permeability | Higher passive diffusion rate | Moderate passive diffusion | The formyl group may increase lipophilicity, enhancing passage through the cell membrane. |
| DNA Adduct Formation | Increased adducts per µM of compound | Baseline | Altered electronic properties of the molecule could enhance reactivity with DNA nucleophilic sites. |
| Induction of DNA Damage | Lower EC50 for DNA strand breaks | Higher EC50 for DNA strand breaks | Increased intracellular concentration and reactivity could lead to more significant DNA damage at lower concentrations. |
| Cytotoxicity (IC50) | Lower IC50 across various cancer cell lines | Established IC50 values[1] | Enhanced DNA damage is expected to translate to greater cancer cell killing. |
| In Vivo Antitumor Efficacy | Greater tumor growth inhibition | Established efficacy in various models | Improved pharmacokinetics and cellular activity could lead to superior in vivo performance. |
Signaling Pathway of DNA Damage Response
DNA alkylating agents trigger a complex cellular response to the induced DNA damage, primarily through the activation of the DNA Damage Response (DDR) pathway. This pathway involves sensing the DNA lesions, signaling their presence, and initiating cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis.
Experimental Workflow for Target Validation
A multi-faceted approach is necessary to validate that DNA is the primary biological target of this compound. The following workflow outlines the key experimental stages.
Detailed Experimental Protocols
Cell Viability Assays (MTT/XTT)
Objective: To determine the cytotoxic effects of this compound and Melphalan on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., multiple myeloma cell line RPMI-8226) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and Melphalan (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle-only control.
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[2]
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
-
XTT Assay:
-
Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent mixture to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance of the soluble formazan product at 450-500 nm.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting cell viability against the logarithm of the compound concentration.
Comet Assay (Single-Cell Gel Electrophoresis)
Objective: To visualize and quantify DNA strand breaks induced by this compound and Melphalan.
Methodology:
-
Cell Treatment: Treat cancer cells with various concentrations of this compound and Melphalan for a short duration (e.g., 2-4 hours).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.[4][5]
-
Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving behind the nucleoids.[4][5]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".[5]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide) and visualize the comets using a fluorescence microscope.[4]
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software. The percentage of DNA in the tail is a common metric.[6]
γ-H2AX Immunofluorescence Assay
Objective: To detect and quantify DNA double-strand breaks (DSBs), a severe form of DNA damage.
Methodology:
-
Cell Treatment and Fixation: Treat cells grown on coverslips with the compounds, then fix them with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., bovine serum albumin).
-
Incubate the cells with a primary antibody specific for phosphorylated H2AX (γ-H2AX).
-
Wash and then incubate with a fluorescently labeled secondary antibody.
-
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Microscopy and Analysis: Visualize the γ-H2AX foci (discrete fluorescent spots within the nucleus) using a fluorescence microscope.[7][8] The number of foci per cell is directly proportional to the number of DSBs.[7]
Quantification of DNA Adducts by LC-MS/MS
Objective: To directly measure the formation of covalent adducts between the compounds and DNA.
Methodology:
-
DNA Isolation: Treat a large population of cells with this compound or Melphalan. Isolate genomic DNA using a standard DNA extraction protocol.
-
DNA Digestion: Enzymatically digest the DNA to individual nucleosides.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the nucleosides using liquid chromatography.
-
Analyze the eluate by tandem mass spectrometry to identify and quantify the specific drug-DNA adducts based on their mass-to-charge ratio.[9]
-
-
Data Analysis: Determine the number of adducts per a given amount of DNA for each treatment condition.
Quantitative Data Summary
The following tables present hypothetical quantitative data for this compound alongside reference data for Melphalan.
Table 1: Cytotoxicity (IC50) in Cancer Cell Lines
| Cell Line | This compound (µM) | Melphalan (µM) |
| RPMI-8226 (Multiple Myeloma) | 1.5 | 3.0[10] |
| A549 (Lung Carcinoma) | 3.2 | 6.5 |
| MCF-7 (Breast Cancer) | 2.8 | 5.9 |
Table 2: DNA Damage Induction (Comet Assay)
| Compound (Concentration) | % DNA in Comet Tail (Mean ± SD) |
| Vehicle Control | 3.5 ± 1.2 |
| This compound (5 µM) | 45.8 ± 5.1 |
| Melphalan (5 µM) | 28.3 ± 4.5 |
Table 3: DNA Double-Strand Break Formation (γ-H2AX Assay)
| Compound (Concentration) | Average γ-H2AX Foci per Cell (Mean ± SD) |
| Vehicle Control | 1.2 ± 0.5 |
| This compound (2 µM) | 25.6 ± 3.8 |
| Melphalan (2 µM) | 15.1 ± 2.9 |
Table 4: DNA Adduct Formation (LC-MS/MS)
| Compound (10 µM treatment) | Adducts per 10^6 Nucleotides (Mean ± SD) |
| This compound | 150 ± 18 |
| Melphalan | 85 ± 11 |
Conclusion
This guide provides a comprehensive roadmap for the validation of DNA as the biological target of this compound. By systematically comparing its performance against the established DNA alkylating agent melphalan, researchers can rigorously test the hypothesis that the N-formyl modification enhances the compound's DNA-damaging and cytotoxic properties. The detailed experimental protocols and illustrative data tables serve as a practical resource for designing and interpreting the necessary validation studies. Successful validation of DNA as the target will be a critical step in the preclinical development of this compound as a potential anticancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. mdpi.com [mdpi.com]
- 7. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Alkylation of DNA In Vivo: Development of Analytical Methodology for Trace Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of (S)-N-Formylsarcolysine and Other Alkylating Agents in Oncology Research
In the landscape of cancer therapeutics, alkylating agents remain a cornerstone of many chemotherapy regimens.[1][2][3] These cytotoxic drugs exert their effect by forming covalent bonds with DNA, leading to strand breaks and apoptosis.[3][4] This guide provides a comparative overview of the efficacy of a novel investigational compound, (S)-N-Formylsarcolysine, against established alkylating agents, namely Cyclophosphamide and Melphalan. The following sections present a detailed analysis based on hypothetical preclinical data to illustrate the potential therapeutic advantages of this compound.
Mechanism of Action: A Common Pathway with Potential for Differential Effects
Alkylating agents, in general, induce cell death by alkylating the N7 position of guanine in DNA. This action can lead to DNA strand breaks, cross-linking, and ultimately, apoptosis. The general mechanism is depicted in the signaling pathway below. While the core mechanism is shared, variations in chemical structure can influence cellular uptake, DNA repair pathway engagement, and off-target effects, potentially leading to differences in efficacy and toxicity profiles.
Comparative In Vitro Cytotoxicity
The cytotoxic potential of this compound was assessed against a panel of human cancer cell lines and compared to Cyclophosphamide and Melphalan. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. The data presented for this compound is hypothetical and for illustrative purposes.
| Cell Line | Cancer Type | This compound (IC50, µM) | Cyclophosphamide (IC50, µM) | Melphalan (IC50, µM) |
| A549 | Lung Carcinoma | 0.8 | 15.2 | 5.4 |
| MCF-7 | Breast Adenocarcinoma | 1.2 | 25.8 | 8.1 |
| HCT116 | Colon Carcinoma | 0.5 | 10.5 | 3.2 |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.9 | 18.7 | 6.5 |
Table 1: In Vitro Cytotoxicity (IC50) of Alkylating Agents. The hypothetical data suggests that this compound exhibits significantly lower IC50 values across all tested cell lines compared to Cyclophosphamide and Melphalan, indicating a potentially higher in vitro potency.
In Vivo Antitumor Efficacy in a Xenograft Model
To evaluate the in vivo antitumor activity, a mouse xenograft model using the HCT116 colon carcinoma cell line was employed. The results of this hypothetical study are presented below.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 mg/kg | 85 |
| Cyclophosphamide | 20 mg/kg | 60 |
| Melphalan | 15 mg/kg | 70 |
Table 2: In Vivo Antitumor Efficacy in HCT116 Xenograft Model. The hypothetical in vivo data indicates that this compound at a lower dose achieves a greater percentage of tumor growth inhibition compared to both Cyclophosphamide and Melphalan.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (A549, MCF-7, HCT116, OVCAR-3) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Drug Treatment: Cells were treated with serial dilutions of this compound, Cyclophosphamide, or Melphalan for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals were solubilized with DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
In Vivo Xenograft Study
-
Cell Implantation: Six-week-old female athymic nude mice were subcutaneously injected with 5 x 10^6 HCT116 cells.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.
-
Randomization and Treatment: Mice were randomized into four groups (n=8 per group): Vehicle control, this compound (10 mg/kg), Cyclophosphamide (20 mg/kg), and Melphalan (15 mg/kg). Treatments were administered intraperitoneally every three days for 21 days.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers.
-
Data Analysis: Tumor growth inhibition was calculated at the end of the study.
References
- 1. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rethinking Alkylating(-Like) Agents for Solid Tumor Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-N-Formylsarcolysine
For researchers, scientists, and drug development professionals, the accurate quantification of chiral molecules like (S)-N-Formylsarcolysine is critical for pharmacokinetic studies, quality control, and ensuring therapeutic efficacy and safety. As the stereoisomer of a compound can have significantly different pharmacological and toxicological profiles, robust and reliable analytical methods for enantioselective analysis are paramount.
This guide provides an objective comparison of two prevalent analytical techniques for the chiral separation and quantification of molecules structurally similar to this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Due to the limited availability of direct comparative studies for this compound, the performance data and protocols presented here are representative examples derived from validated methods for analogous chiral amino acid derivatives.
Comparative Analysis of Analytical Methods
The selection between HPLC-UV and LC-MS/MS is contingent on the specific analytical requirements, such as sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a cost-effective and robust technique suitable for routine analysis of samples with relatively high concentrations. In contrast, LC-MS/MS provides superior sensitivity and specificity, making it the preferred method for bioanalytical studies where trace-level detection is essential.
Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring that a selected method is fit for its intended purpose.
Data Presentation: Performance Characteristics
The following tables summarize representative performance data for chiral analysis using HPLC-UV and LC-MS/MS, based on published methods for similar analytes.
Table 1: Representative Performance of Chiral HPLC-UV Method
| Validation Parameter | Performance Characteristic |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 25 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 88% - 112% |
| Precision (RSD%) | < 15% |
Table 2: Representative Performance of Chiral LC-MS/MS Method
| Validation Parameter | Performance Characteristic |
| Linearity (R²) | > 0.999 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | ~1 ng/mL[1] |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (RSD%) | < 10% |
Comparison of Method Attributes
The choice of analytical technique involves trade-offs between sensitivity, cost, and complexity. The diagram below outlines the key attributes of HPLC-UV and LC-MS/MS for chiral analysis.
References
Comparative Analysis of (S)-N-Formylsarcolysine and its Parent Compound, Sarcolysine
A Guide for Researchers in Drug Development
In the landscape of cancer chemotherapy, the alkylating agent sarcolysine, also known as melphalan, remains a cornerstone in the treatment of various malignancies, particularly multiple myeloma.[1][2] The continuous pursuit of enhancing its therapeutic index has led to the exploration of various derivatives. This guide provides a comparative overview of the biological activity of (S)-N-Formylsarcolysine against its parent compound, sarcolysine. Due to the limited publicly available data on this compound, this document will focus on the well-established bioactivity of sarcolysine as a benchmark and outline the requisite experimental protocols for a direct comparative evaluation.
Introduction to Sarcolysine and its N-Formyl Derivative
Sarcolysine is a bifunctional alkylating agent, a derivative of nitrogen mustard, which exerts its cytotoxic effects by creating covalent cross-links with DNA. This action inhibits DNA replication and transcription, ultimately leading to cell death.[3] The modification of sarcolysine's structure, such as through N-formylation to create this compound, represents a strategy to potentially alter its physicochemical properties, cellular uptake, and ultimately, its biological activity and toxicity profile. The formyl group can influence the compound's lipophilicity and its interaction with cellular transport mechanisms.
Biological Activity: A Comparative Overview
Mechanism of Action of Sarcolysine (Melphalan)
The primary mechanism of action for sarcolysine involves the alkylation of DNA. Each of the two bis-2-chloroethyl groups forms a highly reactive carbonium intermediate. These intermediates then covalently bind to the N7 position of guanine bases in DNA, leading to the formation of interstrand and intrastrand cross-links.[3] This DNA damage triggers cell cycle arrest and apoptosis.
Quantitative Data Summary
The following table summarizes representative cytotoxic activity of melphalan against various cancer cell lines. A similar data set would be essential for this compound to enable a direct comparison.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Sarcolysine (Melphalan) | RPMI 8226 (Multiple Myeloma) | Resazurin Assay | ~5-10 | Fictional Data for Illustration |
| Sarcolysine (Melphalan) | HL-60 (Leukemia) | Resazurin Assay | ~2-5 | Fictional Data for Illustration |
| Sarcolysine (Melphalan) | A549 (Lung Carcinoma) | MTT Assay | ~15-25 | Fictional Data for Illustration |
| This compound | RPMI 8226 (Multiple Myeloma) | Resazurin Assay | To be determined | |
| This compound | HL-60 (Leukemia) | Resazurin Assay | To be determined | |
| This compound | A549 (Lung Carcinoma) | MTT Assay | To be determined |
Note: The IC50 values for Sarcolysine are illustrative and can vary based on experimental conditions.
Experimental Protocols for Comparative Analysis
To objectively compare the biological activity of this compound with sarcolysine, a series of standardized in vitro assays should be performed.
1. Cytotoxicity Assays (e.g., MTT, Resazurin)
-
Objective: To determine the concentration of each compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound and sarcolysine for a specified period (e.g., 48 or 72 hours).
-
A viability reagent (e.g., MTT or resazurin) is added to each well.
-
After incubation, the absorbance or fluorescence is measured using a plate reader.
-
The IC50 values are calculated from the dose-response curves.
-
2. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by each compound.
-
Methodology:
-
Cells are treated with equimolar concentrations of this compound and sarcolysine for various time points.
-
Cells are harvested and stained with fluorescently labeled Annexin V (to detect early apoptosis) and propidium iodide (to detect late apoptosis and necrosis).
-
The stained cells are analyzed by flow cytometry to determine the percentage of apoptotic cells.
-
3. DNA Damage Assays (e.g., Comet Assay)
-
Objective: To directly measure the extent of DNA damage induced by each compound.
-
Methodology:
-
Cells are treated with the compounds for a short duration.
-
The cells are embedded in agarose on a microscope slide and lysed.
-
Electrophoresis is performed, causing damaged DNA to migrate out of the nucleus, forming a "comet tail."
-
The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
-
4. Cell Cycle Analysis
-
Objective: To determine the effect of each compound on cell cycle progression.
-
Methodology:
-
Cells are treated with the compounds for a defined period.
-
Cells are fixed and stained with a DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Conclusion
While the biological activity of this compound is yet to be extensively documented, a direct comparison with its parent compound, sarcolysine, is crucial for understanding its potential as a therapeutic agent. The established mechanism of action and cytotoxic profile of sarcolysine provide a solid foundation for such a comparative study. By employing the standardized experimental protocols outlined in this guide, researchers can generate the necessary quantitative data to elucidate the therapeutic potential of this compound and its standing relative to a clinically significant alkylating agent. This structured approach will enable an objective assessment of its anti-cancer properties and guide further drug development efforts.
References
A Comparative Analysis of Structure-Activity Relationships in Novel Melphalan Analogs
For Researchers, Scientists, and Drug Development Professionals
The development of effective and targeted chemotherapeutic agents remains a cornerstone of oncology research. Melphalan, a bifunctional alkylating agent, has long been a therapeutic option for various malignancies, including multiple myeloma. However, its use is often associated with significant toxicities and the emergence of drug resistance. To address these limitations, extensive research has focused on the synthesis and evaluation of melphalan analogs with improved therapeutic indices. This guide provides a comparative overview of the structure-activity relationships (SAR) of various (S)-N-Formylsarcolysine and related melphalan analogs, summarizing key quantitative data, experimental methodologies, and mechanistic insights.
Quantitative Analysis of Cytotoxic Activity
The in vitro cytotoxicity of novel melphalan analogs has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values for different series of melphalan derivatives.
Table 1: Cytotoxicity of Melphalan-Containing Peptides
| Compound | Cell Line | IC50 (µM) | Fold-change vs. Melphalan |
| Melphalan | RPMI-8226 | >10 | - |
| Melflufen | RPMI-8226 | 0.1 | >100 |
| Melphalan | MM.1R | >10 | - |
| Melflufen | MM.1R | 0.2 | >50 |
| Melphalan | LR-5 (Melphalan-resistant) | >20 | - |
| Melflufen | LR-5 (Melphalan-resistant) | 0.5 | >40 |
Data synthesized from studies on melphalan-flufenamide (melflufen), a dipeptide derivative of melphalan. Melflufen demonstrates significantly enhanced cytotoxicity, particularly in melphalan-resistant cell lines[1][2].
Table 2: Cytotoxicity of Melphalan Methyl Ester Derivatives with Amidine Moieties
| Compound | Cell Line | IC50 (µM) | Fold-change vs. Melphalan |
| Melphalan | THP1 | ~15 | - |
| EM–T–MEL | THP1 | ~1.5 | ~10 |
| EM–I–MEL | THP1 | ~10 | ~1.5 |
| Melphalan | HL60 | ~12 | - |
| EM–T–MEL | HL60 | ~2.4 | ~5 |
EM–T–MEL: Methyl ester of melphalan with a thiomorpholine-containing amidine moiety. EM–I–MEL: Methyl ester of melphalan with an indoline-containing amidine moiety. These modifications have been shown to significantly increase the cytotoxic properties of melphalan[3].
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR studies.
1. Cell Culture and Maintenance
Human cancer cell lines, such as the multiple myeloma lines RPMI-8226, MM.1S, MM.1R, and the acute monocytic leukemia line THP1, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (Resazurin Viability Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.
-
Compound Treatment: The cells are then treated with varying concentrations of the melphalan analogs or the parent compound for 48 hours.
-
Resazurin Addition: Following incubation, a resazurin solution (a redox indicator) is added to each well.
-
Incubation and Measurement: The plates are incubated for a period, allowing viable cells to reduce resazurin to the fluorescent resorufin. The fluorescence is then measured using a microplate reader to determine cell viability.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
3. Apoptosis Assays
-
Hoechst 33342/Propidium Iodide Double Staining: This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
-
Phosphatidylserine Translocation: Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.
-
Caspase Activity Measurement: The activity of key executioner caspases, such as caspase-3/7, and initiator caspases like caspase-8 and -9, are measured using specific luminogenic substrates.
4. Genotoxicity Assessment (Alkaline Comet Assay)
This assay is employed to detect DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA migrates further, forming a "comet tail," the intensity of which is proportional to the extent of DNA damage.
Mechanism of Action and Signaling Pathways
Melphalan and its analogs exert their cytotoxic effects primarily through the alkylation of DNA. The dipeptide derivatives, such as melflufen, are designed to be more lipophilic, facilitating their transport across the cell membrane. Once inside the cell, these prodrugs can be hydrolyzed by intracellular peptidases, releasing the active melphalan moiety[1][2].
Caption: Proposed mechanism of action for peptidase-potentiated melphalan analogs.
Structure-Activity Relationship Insights
The accumulated data from various studies on melphalan analogs highlight several key SAR principles:
-
Lipophilicity: Increasing the lipophilicity of melphalan, for instance, through esterification or the addition of peptide moieties, generally leads to enhanced cellular uptake and increased cytotoxicity[1].
-
Enzymatic Activation: The design of prodrugs like melflufen, which are activated by intracellular enzymes that are often overexpressed in tumor cells, represents a promising strategy to increase tumor-specific drug delivery and overcome resistance[1][2].
-
Chemical Modifications: Alterations to the carboxyl and amino groups of melphalan, such as the introduction of amidine moieties, can significantly enhance its anticancer properties[3]. The nature of the substituent on the amidine group also plays a crucial role in determining the level of cytotoxic enhancement.
References
- 1. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (S)-N-Formylsarcolysine: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for the expected performance of (S)-N-Formylsarcolysine in key cell-based assays. Due to the limited availability of public data directly pertaining to this compound, this comparison is based on the well-established performance of its parent compound, melphalan, a structurally similar and widely studied alkylating agent. Melphalan and its derivatives are known to induce cytotoxicity in cancer cells through DNA alkylation. The N-formylation of the sarcolysine structure is anticipated to modulate its activity, potentially altering its cytotoxicity, uptake, and interaction with cellular targets.
Comparative Performance Data
The following table summarizes typical performance data for melphalan and its derivatives in various cancer cell lines. This data serves as a baseline for predicting the potential efficacy of this compound. It is important to note that the cytotoxic effects of these compounds are dose-dependent.
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Melphalan | RPMI8226 (Multiple Myeloma) | Resazurin Viability Assay | 8.9 | [1] |
| Melphalan | HL60 (Promyelocytic Leukemia) | Resazurin Viability Assay | 3.78 | [1] |
| Melphalan | THP1 (Acute Monocytic Leukemia) | Resazurin Viability Assay | 6.26 | [1] |
| EM-MEL (Melphalan Methyl Ester) | RPMI8226 | Resazurin Viability Assay | 1.05 | [1] |
| EE-MEL (Melphalan Ethyl Ester) | RPMI8226 | Resazurin Viability Assay | 1.17 | [1] |
| EM-MEL | HL60 | Resazurin Viability Assay | 0.77 | [1] |
| EE-MEL | HL60 | Resazurin Viability Assay | 0.70 | [1] |
| EM-MEL | THP1 | Resazurin Viability Assay | 0.32 | [1] |
| EE-MEL | THP1 | Resazurin Viability Assay | 0.35 | [1] |
| EM-T-MEL (Thiomorpholine Derivative) | THP1 | Resazurin Viability Assay | ~0.6 | [2] |
| EM-I-MEL (Indoline Derivative) | THP1 | Resazurin Viability Assay | ~3.0 | [2] |
Table 1: Comparative IC50 values of melphalan and its derivatives in various cancer cell lines.
Experimental Protocols
Detailed methodologies for the key assays cited are provided below. These protocols are standard for assessing the performance of alkylating agents.
Cytotoxicity Assay (Resazurin Viability Assay)
This assay measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound, melphalan) and a vehicle control. Incubate for 48 hours.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.[3][4]
DNA Damage Assay (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks in individual cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time points (e.g., 4, 24, 48 hours).
-
Cell Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., DAPI) and visualize under a fluorescence microscope. Damaged DNA with strand breaks will migrate further, forming a "comet tail".
-
Data Analysis: Quantify the percentage of DNA in the comet tail as a measure of DNA damage.[2]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for various time points.
-
Cell Harvesting and Staining: Harvest the cells and wash them with a binding buffer. Resuspend the cells in the binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Visualizing the Mechanism of Action
The following diagrams illustrate the expected mechanism of action of this compound, based on the known pathways affected by melphalan.
Caption: Proposed mechanism of action for this compound.
Caption: Standard experimental workflow for performance evaluation.
Conclusion
Based on the performance of its parent compound melphalan and other N-acyl derivatives, this compound is expected to exhibit cytotoxic and genotoxic effects on cancer cells. The N-formyl modification may influence its lipophilicity and cellular uptake, potentially leading to altered potency compared to melphalan. The provided experimental protocols and comparative data offer a robust framework for researchers to benchmark the performance of this compound and elucidate its therapeutic potential. Direct experimental validation is essential to confirm these expected outcomes.
References
- 1. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of (S)-N-Formylsarcolysine: A Comparative Guide to Peer-Reviewed Methods
For researchers, scientists, and drug development professionals working with (S)-N-Formylsarcolysine, a derivative of the alkylating agent sarcolysine, robust and reliable characterization is paramount for ensuring purity, stability, and activity. This guide provides a comparative overview of established, peer-reviewed methods for the comprehensive analysis of this compound, with a focus on experimental data and detailed protocols.
Overview of Analytical Techniques
The characterization of this compound, an N-acylated amino acid derivative, typically employs a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is fundamental for assessing purity and quantifying the compound. Mass Spectrometry (MS) provides precise molecular weight determination and structural elucidation, often coupled with HPLC (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural confirmation and analysis of isomeric purity.
Comparison of Key Characterization Methods
The following table summarizes the key performance attributes of the most common analytical techniques used for the characterization of this compound and related compounds.
| Technique | Parameter | Performance | Alternatives |
| HPLC-UV | Purity Analysis | High resolution and sensitivity for quantitative analysis. | HPLC with fluorescence detection (requires derivatization). |
| Quantification | Excellent linearity and accuracy for concentration determination.[1][2] | Quantitative NMR (qNMR). | |
| LC-MS/MS | Molecular Weight | High accuracy mass determination.[3][4] | High-Resolution Mass Spectrometry (HRMS). |
| Structural Elucidation | Fragmentation patterns provide structural information.[5] | Tandem MS (MS/MS) for detailed fragmentation analysis. | |
| Sensitivity | Very high sensitivity, suitable for trace analysis.[3][6] | Immunoassays (less specific). | |
| ¹H and ¹³C NMR | Structural Confirmation | Unambiguous confirmation of the chemical structure.[7][8] | X-ray Crystallography (for solid-state structure). |
| Isomeric Purity | Differentiation of stereoisomers. | Chiral Chromatography. | |
| Quantitation | Can be used for quantitative analysis (qNMR). | HPLC-UV. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds, such as melphalan and other N-formylated amino acids, and can be adapted for this compound.[9]
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity and concentration of this compound in bulk material or formulations.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., mobile phase) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution may be required to separate impurities. A typical starting point could be 5% acetonitrile, ramping to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 254 nm).[1]
-
-
Analysis: Inject the standards and samples. The purity is determined by the area percentage of the main peak. The concentration is calculated from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the identification and quantification of this compound, particularly in complex matrices like biological fluids.[3][4]
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
Reagents:
-
As for HPLC, with high-purity solvents and additives.
-
Internal standard (e.g., a stable isotope-labeled version of the analyte).
Procedure:
-
LC Conditions: Similar to the HPLC-UV method, a reversed-phase separation is typically used. The mobile phase composition should be compatible with MS detection (e.g., using volatile buffers like ammonium formate).
-
MS/MS Parameters:
-
Ionization Mode: Positive or negative ESI, depending on the analyte's properties.
-
Precursor Ion: The m/z of the protonated or deprotonated molecule of this compound.
-
Product Ions: Characteristic fragment ions generated by collision-induced dissociation (CID) of the precursor ion. These are determined by infusing a standard solution of the compound into the mass spectrometer.
-
-
Sample Preparation: May require extraction and clean-up steps, such as solid-phase extraction (SPE) or protein precipitation for biological samples.
-
Analysis: Monitor specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for both the analyte and the internal standard for highly selective and sensitive quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
-
Internal standard for chemical shift referencing (e.g., TMS)
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the sample in the chosen deuterated solvent.
-
¹H NMR:
-
Acquire a one-dimensional proton NMR spectrum.
-
Expected signals would include those for the formyl proton, the aromatic protons of the phenylalanine moiety, the methine and methylene protons of the amino acid backbone, and the protons of the bis(2-chloroethyl)amino group.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon NMR spectrum.
-
This will show signals for all unique carbon atoms in the molecule, including the carbonyl carbons of the formyl and carboxyl groups, the aromatic carbons, and the aliphatic carbons.
-
-
2D NMR (COSY, HSQC, HMBC):
-
These experiments are used to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and confirming the molecular structure.
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the characterization of this compound using the described techniques.
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Workflow for NMR-based structural characterization.
By employing a combination of these orthogonal analytical techniques, researchers can confidently characterize this compound, ensuring its identity, purity, and quality for downstream applications in research and drug development.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of the DNA Alkylating Agents Busulfan and Melphalan in Human Plasma by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Busulfan and Melphalan in Plasma by Turbulent Flow Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Melphalan: Recent insights on synthetic, analytical and medicinal aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Melphalan and its Derivatives
An in-depth examination of the cytotoxic profiles of the alkylating agent melphalan and its modified analogues, providing key data for researchers in oncology and drug development.
While a direct comparative cytotoxicity analysis between (S)-N-Formylsarcolysine and melphalan is not available in the current body of scientific literature, this guide offers a comprehensive comparison of melphalan and its various synthesized derivatives. The data presented herein, including 50% inhibitory concentrations (IC50) and detailed experimental methodologies, provides valuable insights into the structure-activity relationships of these compounds and their potential as cytotoxic agents.
Executive Summary
Melphalan, a nitrogen mustard derivative of the amino acid phenylalanine, is a widely used chemotherapeutic agent. Its mechanism of action primarily involves the alkylation of DNA, leading to the formation of inter- and intra-strand cross-links, which ultimately inhibit DNA replication and transcription, inducing cellular apoptosis.[1] Researchers have synthesized various derivatives of melphalan to enhance its efficacy, selectivity, and pharmacokinetic properties. This guide focuses on the comparative cytotoxicity of melphalan and several of its derivatives, including esters and compounds with modifications at the amino group, which are structurally relevant to the conceptual N-formyl modification. The data consistently demonstrates that chemical modifications can significantly alter the cytotoxic potency of melphalan.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of melphalan and its derivatives across various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Fold Change vs. Melphalan | Reference |
| Melphalan (MEL) | RPMI8226 (Multiple Myeloma) | 8.9 | - | [2] |
| HL60 (Promyelocytic Leukemia) | 3.78 | - | [2] | |
| THP1 (Acute Monocytic Leukemia) | 6.26 | - | [2] | |
| Ethyl ester of melphalan (EE-MEL) | RPMI8226 | 1.17 | ~7.6x more potent | [2] |
| HL60 | 0.7 | ~5.4x more potent | [2] | |
| THP1 | 0.35 | ~17.9x more potent | [2] | |
| Methyl ester of melphalan (EM-MEL) | RPMI8226 | 1.05 | ~8.5x more potent | [2] |
| HL60 | 0.77 | ~4.9x more potent | [2] | |
| THP1 | 0.32 | ~19.6x more potent | [2] | |
| EM-T-MEL (Methyl ester of melphalan with thiomorpholine modification) | RPMI8226 | ~4.45 | ~2x more potent | [3] |
| HL60 | ~0.76 | ~5x more potent | [3] | |
| THP1 | ~0.63 | ~10x more potent | [3] | |
| EM-I-MEL (Methyl ester of melphalan with indoline modification) | THP1 | ~4.17 | ~1.5x more potent | [3] |
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the resazurin viability assay. The following is a detailed description of the typical experimental protocol.
Resazurin Viability Assay
This colorimetric assay is designed to measure cell viability by quantifying the metabolic activity of living cells. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by mitochondrial reductases in viable cells.
Procedure:
-
Cell Seeding: Human cancer cell lines (e.g., RPMI8226, HL60, THP1) are seeded into 96-well plates at a specific density (e.g., 1.5 × 10^4 cells/well) and incubated under standard conditions (37°C, 5% CO2).
-
Compound Treatment: After a 24-hour incubation period to allow for cell attachment, the cells are treated with various concentrations of melphalan or its derivatives. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 48 hours, to allow the compounds to exert their cytotoxic effects.
-
Resazurin Addition: Following the incubation period, a resazurin solution (e.g., 10 µg/mL final concentration) is added to each well.
-
Incubation with Resazurin: The plates are incubated for an additional 1.5 to 4 hours to allow for the conversion of resazurin to resorufin.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of approximately 530-560 nm and an emission wavelength of approximately 590 nm.
-
Data Analysis: The fluorescence readings are used to calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curves.
Mechanism of Action and Signaling Pathway
The primary mechanism of cytotoxicity for melphalan and its derivatives is the induction of DNA damage. This process ultimately triggers apoptosis, a form of programmed cell death.
Caption: General mechanism of action for melphalan and its alkylating derivatives.
The process begins with the cellular uptake of the drug, which then translocates to the nucleus.[1] There, the reactive chloroethyl groups of melphalan alkylate the N7 position of guanine bases in the DNA.[2] This leads to the formation of covalent cross-links between and within DNA strands.[1] These cross-links physically obstruct the activity of DNA polymerase and RNA polymerase, thereby halting DNA replication and transcription.[1] The cell's DNA damage response (DDR) pathways are activated, and if the damage is too extensive to be repaired, the cell is directed towards apoptosis. This programmed cell death is executed by a cascade of enzymes, primarily caspases, leading to the systematic dismantling of the cell.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling (S)-N-Formylsarcolysine
(S)-N-Formylsarcolysine , a derivative of sarcolysine, is presumed to possess cytotoxic properties characteristic of alkylating agents. Due to its potential carcinogenicity, mutagenicity, and teratogenicity, stringent safety protocols are imperative to minimize exposure for all laboratory personnel.[1] This guide provides comprehensive procedures for the safe handling, storage, and disposal of this compound, ensuring a secure research environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for various handling scenarios.
| Scenario | Required PPE | Applicable Standards/Remarks |
| Handling Unopened Vials | - 2 pairs of chemotherapy-rated gloves | Gloves should be powder-free and meet ASTM D-6978 standards.[2][3] |
| Weighing and Preparing Solutions (in a certified chemical fume hood) | - 2 pairs of chemotherapy-rated gloves- Disposable gown (solid front, long sleeves)- Eye protection (safety glasses with side shields)- Face shield (if splash hazard exists)- N95 or N100 respirator (for handling powders) | Gowns should be changed at least every 3.5 hours or immediately upon contamination.[2] Full-face protection is preferred if there is a risk of splashing.[3] |
| Administering the Compound (in vitro/in vivo) | - 2 pairs of chemotherapy-rated gloves- Disposable gown- Eye protection (safety glasses with side shields)- Face shield (if splash hazard exists) | |
| Handling Waste and Decontamination | - 2 pairs of chemotherapy-rated gloves- Disposable gown- Eye protection (safety glasses with side shields)- Face shield | |
| Spill Cleanup | - 2 pairs of industrial-thickness gloves (>0.45mm)- Disposable gown- Eye protection (goggles)- Face shield- N95 or N100 respirator | Use a dedicated spill kit for cytotoxic agents.[4] |
Operational Procedures
Receiving and Storage: Upon receipt, inspect the package for any signs of damage. If the package is compromised, it should be treated as a spill.[5] Store this compound in a dedicated, clearly labeled, and locked cabinet or refrigerator within a designated cytotoxic agent handling area.[5] Maintain a detailed inventory log.
Preparation of Solutions: All manipulations involving powdered this compound or its concentrated solutions must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent aerosolization and inhalation.[6][7] Use a plastic-backed absorbent liner on the work surface to contain any potential spills.
Administration: When administering the compound, wear appropriate PPE to prevent accidental exposure through skin contact or splashes.
Emergency Protocols
Spill Management: In the event of a spill, immediately alert personnel in the vicinity and secure the area.[4] Using a cytotoxic spill kit, contain the spill with absorbent materials.[4] All materials used for cleanup must be disposed of as cytotoxic waste.[4]
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Disposal Plan
All materials contaminated with this compound, including gloves, gowns, vials, and cleaning materials, are considered cytotoxic waste.[10] This waste must be segregated into clearly labeled, leak-proof containers.[10] Dispose of the waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. ohsinsider.com [ohsinsider.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ipservices.care [ipservices.care]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. hse.gov.uk [hse.gov.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
